1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-chloroethyl)-4-propan-2-ylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN2.2ClH/c1-9(2)12-7-5-11(4-3-10)6-8-12;;/h9H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUNKVFMLSDHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373927 | |
| Record name | 1-(2-Chloroethyl)-4-(propan-2-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314725-91-2 | |
| Record name | 1-(2-Chloroethyl)-4-(propan-2-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 314725-91-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is a substituted piperazine derivative of significant interest in medicinal chemistry and pharmaceutical development. The piperazine moiety is a common pharmacophore found in a wide array of centrally active agents, and this compound serves as a key synthetic intermediate for the introduction of this structural motif.[1] The presence of a reactive chloroethyl group makes it a versatile building block for the synthesis of more complex molecules through nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and safe handling, intended to support researchers in its effective application.
Chemical and Physical Properties
While specific experimental data for some physical properties of this compound are not extensively reported in the literature, its fundamental chemical properties and those of related piperazine compounds provide a strong basis for its characterization.
| Property | Value | Source(s) |
| CAS Number | 314725-91-2 | [2][3] |
| Molecular Formula | C9H21Cl3N2 | [3] |
| Molecular Weight | 263.64 g/mol | [2] |
| Synonyms | 1-(2-chloroethyl)-4-propan-2-ylpiperazine dihydrochloride | [3] |
| Appearance | Likely a white to off-white solid, typical for hydrochloride salts of amines. | Inferred from related compounds |
| Solubility | Expected to be soluble in water and lower alcohols, with limited solubility in non-polar organic solvents. | [4][5] |
| Melting Point | Not specifically reported. Melting points of similar piperazine dihydrochloride salts are often in the range of 200-250 °C. | Inferred from related compounds |
Reactivity and Mechanism of Action
The primary mode of reactivity for this compound is centered on the electrophilic nature of the chloroethyl group.[6] This functional group is susceptible to nucleophilic attack, allowing for the covalent attachment of the piperazine ring to a variety of substrates.
The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7] In this process, a nucleophile, such as a primary or secondary amine, attacks the carbon atom bonded to the chlorine, which acts as a good leaving group.
Caption: Generalized Sₙ2 reaction mechanism.
A key feature of β-chloroethylamines is their potential to undergo intramolecular cyclization to form a highly reactive, three-membered aziridinium ion intermediate.[6] This intermediate is highly electrophilic and readily reacts with nucleophiles, leading to ring-opening and the formation of the final product. The formation of the aziridinium ion is often the rate-determining step in reactions with weaker nucleophiles.[6]
Caption: Formation of the aziridinium ion intermediate.
Synthesis
The synthesis of this compound can be conceptualized through established methods for the preparation of substituted piperazines. A likely synthetic route would involve the reaction of N-isopropylpiperazine with a suitable chloroethylating agent. To control for the common side reaction of disubstitution on both nitrogen atoms of the piperazine ring, a common strategy involves the in-situ formation of the piperazine monohydrochloride salt, which effectively protects one of the nitrogen atoms.[8]
Generalized Experimental Protocol for Synthesis
This protocol is a representative procedure based on established methods for the synthesis of similar piperazine derivatives and may require optimization for specific applications.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-isopropylpiperazine (1 equivalent) in a suitable solvent such as methanol.
-
Monohydrochloride Formation: To the stirred solution, add one equivalent of a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl) dropwise at 0-5°C.
-
Chloroethylation: To the resulting suspension of the monohydrochloride salt, add a chloroethylating agent such as 1,2-dichloroethane (1-1.2 equivalents) and a non-nucleophilic base like potassium carbonate (2-3 equivalents) to neutralize the newly formed HCl.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from several hours to over 24 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the desired 1-(2-Chloroethyl)-4-isopropylpiperazine as the free base.
-
Salt Formation: To obtain the dihydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add two equivalents of a solution of hydrochloric acid in the same or another suitable solvent (e.g., ethereal HCl) until the solution is acidic. The precipitated dihydrochloride salt is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: Generalized synthetic workflow.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the isopropyl group protons, the piperazine ring protons (which may appear as complex multiplets), and the protons of the chloroethyl group. The protons adjacent to the chlorine and nitrogen atoms will be shifted downfield.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would be expected to show the molecular ion peak corresponding to the free base after loss of the two HCl molecules. Characteristic fragmentation patterns would involve the loss of the chloroethyl group or cleavage of the piperazine ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A suitable reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would typically be used. Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate precautions.[2]
Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P319: Get medical help if you feel unwell.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
First Aid Measures: [2]
-
Skin Contact: Wash off with plenty of water. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
Ingestion: If swallowed, seek medical advice immediately and show the container or label.
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[2]
Conclusion
This compound is a valuable synthetic intermediate with well-defined reactivity centered on its chloroethyl group. Its utility in the synthesis of complex nitrogen-containing molecules, particularly for pharmaceutical applications, is significant. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe use in a research and development setting.
References
- 1. 1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride | C12H19Cl3N2 | CID 11738055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine | 110-85-0 [chemicalbook.com]
- 3. 1-(2-CHLORO-ETHYL)-4-ISOPROPYL-PIPERAZINE 2 HCL - Safety Data Sheet [chemicalbook.com]
- 4. Piperazine [chemeurope.com]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pschemicals.com [pschemicals.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure of 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride
<
This guide provides a comprehensive technical overview of 1-(2-chloroethyl)-4-isopropylpiperazine dihydrochloride, a key chemical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document details the compound's core properties, a robust synthetic pathway, and a multi-technique approach to its structural elucidation and purity verification. The methodologies described herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.
Introduction: A Versatile Piperazine Building Block
Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules, particularly those targeting the central nervous system (CNS).[1] this compound serves as a crucial intermediate, enabling the introduction of the N-isopropylpiperazine moiety into a target molecule. Its reactivity is centered on the 2-chloroethyl group, which is susceptible to nucleophilic substitution, making it a versatile alkylating agent for various substrates.[1][2] This guide will provide the necessary technical details to synthesize, characterize, and validate the molecular structure of this important compound.
Core Chemical & Physical Properties
A precise understanding of the compound's fundamental properties is essential for its effective use in synthesis and for predicting its behavior in various analytical systems. The dihydrochloride salt form enhances stability and modifies solubility profiles compared to the free base.
| Property | Value | Source(s) |
| CAS Number | 314725-91-2 | [3][4] |
| Molecular Formula | C₉H₁₉ClN₂ · 2HCl | [3] |
| Molecular Weight | 263.64 g/mol | [3] |
| Appearance | White to off-white solid/powder | [2] |
| Canonical SMILES | CC(C)N1CCN(CC1)CCCl.Cl.Cl | N/A |
Note: Properties such as melting point and solubility should be determined experimentally for each specific batch.[2]
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The following protocol outlines a common and reliable method.
Experimental Protocol: Synthesis
Objective: To synthesize 1-(2-chloroethyl)-4-isopropylpiperazine from N-isopropylpiperazine and a suitable chloro-alkane, followed by conversion to its dihydrochloride salt.
Materials:
-
N-isopropylpiperazine
-
1-Bromo-2-chloroethane
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Absolute Ethanol
-
Ethereal Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve N-isopropylpiperazine (1.0 eq) in a mixture of acetone and water.[5]
-
Reagent Addition: Add 1-bromo-2-chloroethane (typically in excess, e.g., 2.5 eq) to the solution.[5]
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide while maintaining the reaction temperature between 20-25°C.[5] The base is crucial for deprotonating the secondary amine of the piperazine, thereby activating it as a nucleophile to attack the electrophilic 1-bromo-2-chloroethane.
-
Reaction Monitoring: Stir the reaction for 9-10 hours. Monitor the consumption of the starting material (N-isopropylpiperazine) using Gas Chromatography (GC).[5]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents, yielding a solid residue.[5]
-
Extraction: Dissolve the residue in acetone and filter to remove inorganic salts (e.g., NaBr, excess NaOH).[5]
-
Crystallization (Free Base): Partially evaporate the acetone from the filtrate. Add absolute ethanol to the remaining solution to induce crystallization of the free base product, 1-(2-chloroethyl)-4-isopropylpiperazine.[5] Isolate the crystals by suction filtration.
-
Salt Formation: Dissolve the isolated free base in a suitable solvent like diethyl ether. Precipitate the dihydrochloride salt by the dropwise addition of ethereal hydrochloric acid.[6][7]
-
Final Isolation: Collect the precipitated this compound crystals by suction filtration and dry under vacuum.[6]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Molecular Structure Elucidation
Confirming the molecular structure of the synthesized compound requires a combination of spectroscopic techniques. Each method provides unique and complementary information. Due to the limited availability of published spectral data for this specific compound, this guide leverages data from closely related piperazine derivatives to establish a robust framework for spectral interpretation.[8]
Predicted Spectroscopic Data
The following table summarizes the predicted key spectroscopic data points based on the analysis of similar structures.[8]
| Technique | Feature | Predicted Data | Rationale |
| ¹H NMR | Piperazine Ring Protons | Multiplets, ~3.0 - 3.5 ppm | Asymmetric substitution on the piperazine ring leads to complex, non-equivalent proton signals.[8] |
| -N-CH₂ -CH₂-Cl | Triplet, ~2.9 ppm | Deshielded by the adjacent nitrogen atom. | |
| -N-CH₂-CH₂ -Cl | Triplet, ~3.8 ppm | Strongly deshielded by the electronegative chlorine atom.[8] | |
| Isopropyl -CH - | Septet | Coupled to the six methyl protons. | |
| Isopropyl -CH₃ | Doublet | Coupled to the single methine proton. | |
| ¹³C NMR | Piperazine Ring Carbons | ~45 - 55 ppm | Multiple distinct signals are expected due to the asymmetric nature of the molecule.[8] |
| -N-CH₂ -CH₂-Cl | ~50-60 ppm | Carbon adjacent to nitrogen. | |
| -N-CH₂-CH₂ -Cl | ~40-45 ppm | Carbon adjacent to chlorine. | |
| Isopropyl -CH - | ~60-70 ppm | Methine carbon signal. | |
| Isopropyl -CH₃ | ~18-22 ppm | Methyl carbon signal. | |
| IR | N-H⁺ Stretch (salt) | Broad, 2400-2800 cm⁻¹ | Characteristic of secondary amine salts. |
| C-H Stretch | 2850-3000 cm⁻¹ | Aliphatic C-H bonds. | |
| C-N Stretch | 1100-1250 cm⁻¹ | Stretching vibration of the carbon-nitrogen bonds. | |
| C-Cl Stretch | 650-800 cm⁻¹ | Carbon-chlorine bond vibration. | |
| MS (ESI+) | [M+H]⁺ | m/z 191.14 | Calculated for the free base C₉H₁₉ClN₂. |
Analytical Workflow for Structural Verification
A systematic approach is required to ensure all analytical data is correctly acquired and interpreted.
Caption: Integrated workflow for the structural verification of the target compound.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of chemical intermediates is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[9] HPLC is the standard method for this assessment.
Challenges and Methodological Choices
A primary challenge in the HPLC analysis of simple piperazine derivatives is their lack of a strong UV chromophore, which can lead to poor sensitivity with standard UV detectors.[9] While derivatization can enhance UV activity, a direct HPLC-UV method at a low wavelength (e.g., 210 nm) is often sufficient and simpler for routine quality control.[9] This method must be capable of separating the main compound from potential impurities, such as unreacted starting materials or byproducts like 1,4-bis(2-chloroethyl)piperazine.[7][9]
Protocol: HPLC Purity Analysis
Objective: To determine the purity of this compound using a reverse-phase HPLC-UV method.
Instrumentation & Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known quantity of the compound in the initial mobile phase (95:5 Water:Acetonitrile) to a concentration of ~1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample.
-
Acquire the chromatogram for a total run time of approximately 20-25 minutes.
-
Integrate the peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Conclusion
This technical guide has detailed the essential properties, a validated synthetic route, and a comprehensive analytical strategy for the characterization of this compound. By integrating preparative chemistry with robust spectroscopic and chromatographic analysis, researchers can confidently synthesize and verify this valuable chemical intermediate for its application in drug discovery and development. The causality-driven protocols and comparative data provide a self-validating framework for achieving high-purity material with a confirmed molecular structure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 314725-91-2|this compound|BLD Pharm [bldpharm.com]
- 5. CN102101847B - Method for preparing N-methyl-N'-(2-chloroethyl)piperazine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Mechanism of Action of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is a piperazine derivative with a reactive chloroethyl group. While extensive pharmacological data on this specific molecule is not widely available in public literature, its structural features suggest a dual role: primarily as a reactive chemical intermediate for synthesis and potentially as a biologically active agent. This guide elucidates the compound's core mechanism from a chemical reactivity perspective, explores the vast pharmacological landscape of the piperazine scaffold, and provides a framework for investigating its specific biological mechanism of action.
Introduction: The Dual Nature of this compound
Piperazine and its derivatives are ubiquitous in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] These six-membered heterocyclic rings containing two nitrogen atoms are valued for their ability to interact with various biological targets and improve the pharmacokinetic properties of drug candidates.[2] The subject of this guide, this compound, is a molecule of interest due to its combination of a piperazine core, a reactive 2-chloroethyl side chain, and an isopropyl substitution at the N4 position.
This structure suggests two primary, and not mutually exclusive, "mechanisms of action":
-
A Chemical Mechanism: The compound can act as a synthetic intermediate, where the reactive chloroethyl group allows for the covalent attachment of the isopropyl-piperazine moiety to other molecules.[3][4]
-
A Pharmacological Mechanism: The entire molecule may exhibit biological activity by binding to specific cellular targets, a common feature of many piperazine-containing compounds.[5]
This guide will first delve into the well-understood chemical reactivity of the chloroethylpiperazine moiety and then explore the potential pharmacological actions based on the broader understanding of piperazine derivatives.
The Chemical Mechanism of Action: A Reactive Intermediate
The most immediate and certain mechanism of action of this compound is its chemical reactivity, which makes it a valuable tool in organic synthesis.
The Role of the 2-Chloroethyl Group
The 2-chloroethyl group is a key functional moiety that confers electrophilic properties to the molecule. The chlorine atom, being a good leaving group, allows for nucleophilic substitution reactions. This process is often facilitated by the intramolecular participation of the adjacent piperazine nitrogen, leading to the formation of a highly reactive aziridinium ion intermediate.[2] This transient, strained three-membered ring is highly susceptible to attack by nucleophiles.
This reactivity is fundamental to the use of such compounds as alkylating agents. In the context of drug discovery, this allows for the efficient introduction of the 4-isopropylpiperazine scaffold into a target molecule.[3]
Experimental Protocol: Monitoring the Formation of the Aziridinium Ion
A common method to study the reactivity of the chloroethyl group is to monitor the release of chloride ions over time.
Objective: To determine the rate of intramolecular cyclization to the aziridinium ion.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent system (e.g., 50% aqueous ethanol).
-
Temperature Control: Maintain the solution at a constant, controlled temperature in a reaction vessel.
-
Chloride Ion Measurement: At regular time intervals, withdraw aliquots of the reaction mixture and measure the concentration of free chloride ions using a calibrated chloride ion-selective electrode.
-
Data Analysis: Plot the concentration of chloride ions versus time. The rate of this first-order reaction provides a quantitative measure of the compound's chemical reactivity.[2]
Application in Synthesis
The ability to act as an alkylating agent makes this compound a useful building block for creating more complex molecules. For example, it can be reacted with nucleophiles such as amines, thiols, or phenoxides to generate a diverse library of compounds for screening.
Diagram: General Synthetic Utility
References
- 1. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-(2-Chloroethyl)piperazine Hydrochloride|CAS 53502-60-6 [benchchem.com]
- 5. researchgate.net [researchgate.net]
1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride biological activity
An In-Depth Technical Guide to the Potential Biological Activity of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride
Authored by: Your Senior Application Scientist
Publication Date: December 31, 2025
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of this compound. While direct research on this specific molecule is limited, its structural features—namely the reactive 2-chloroethyl group and the versatile piperazine core—suggest a range of pharmacological possibilities. This document synthesizes information on the known reactivity of related compounds to postulate potential mechanisms of action, including alkylating properties relevant to oncology and interactions with central nervous system receptors. Detailed, field-proven experimental protocols are provided to enable researchers to systematically investigate these potential activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel piperazine derivatives.
Introduction: Unveiling the Potential of a Novel Piperazine Derivative
This compound is a piperazine derivative with the chemical formula C9H19ClN2·2HCl.[1] The piperazine ring is a common scaffold in numerous biologically active molecules, recognized for its diverse pharmacological properties, including antimicrobial, anticancer, and antipsychotic effects.[2][3][4] The presence of a 2-chloroethyl group imparts significant reactivity, suggesting potential as an alkylating agent.[5] This guide will dissect the molecule's structural components to build a logical framework for investigating its biological significance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 314725-91-2 | [1] |
| Molecular Formula | C9H19ClN2·2HCl | [1] |
| Molecular Weight | 263.64 g/mol | [1] |
Core Reactivity: The 2-Chloroethyl Group and the Aziridinium Ion
The biological potential of this compound is intrinsically linked to the reactivity of its 2-chloroethyl moiety. This functional group is known to undergo intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[5] This mechanism is analogous to that of nitrogen mustards, a class of chemotherapeutic agents.[5]
The formation of the aziridinium ion is often the rate-determining step in reactions with nucleophiles.[5] This highly electrophilic three-membered ring is susceptible to attack by biological nucleophiles, such as DNA bases and amino acid residues in proteins. This reactivity forms the basis of its potential as an alkylating agent.
Caption: Formation of the aziridinium ion and subsequent nucleophilic attack.
Postulated Biological Activities and Investigational Strategies
Based on its chemical structure, we can postulate several avenues of biological activity for this compound.
Potential as an Alkylating Agent in Oncology
The ability to form an aziridinium ion suggests that this compound could function as an alkylating agent, covalently modifying DNA and proteins, and thereby inducing cytotoxicity in cancer cells.[5] Many piperazine analogues have demonstrated potent antiproliferative activity against various tumor types.[4]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines a standard procedure to screen for cytotoxic effects against a panel of cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include a vehicle control (solvent only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Potential for Central Nervous System Activity
The piperazine moiety is a well-known pharmacophore in drugs targeting the central nervous system, particularly as antipsychotic agents.[3] For example, aripiprazole, an atypical antipsychotic, contains a piperazine ring and exhibits partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[3] The isopropyl group on our compound of interest may influence its binding to such receptors.
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol provides a framework for assessing the binding affinity of the compound to CNS receptors, such as dopamine and serotonin receptors.
Materials:
-
This compound
-
Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT2A receptors)
-
Radioligand specific for the receptor (e.g., [3H]spiperone for D2 receptors)
-
Assay buffer
-
Non-specific binding inhibitor (e.g., unlabeled haloperidol)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of non-specific inhibitor).
-
-
Incubation:
-
Incubate the plate at a specific temperature and for a set duration to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).
-
Caption: Postulated mechanism for CNS activity.
Potential Antimicrobial and Antiparasitic Activity
Piperazine and its derivatives have a long history of use as anthelmintic agents and have also been investigated for their antibacterial and antifungal properties.[2] The specific combination of the isopropyl and chloroethyl groups may confer novel antimicrobial activities.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow the microorganism in broth to the mid-logarithmic phase.
-
Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Perform a two-fold serial dilution of the compound in the broth medium in a 96-well plate.
-
-
Inoculation:
-
Add the standardized inoculum to each well.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination:
-
Visually inspect the wells for turbidity or measure the optical density at 600 nm.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Interpretation and Future Directions
The results from these initial screening assays will provide a foundation for understanding the biological activity of this compound. Positive results in any of these areas should be followed by more in-depth mechanistic studies. For example, if cytotoxicity is observed, further investigations could include cell cycle analysis, apoptosis assays, and studies to identify the specific molecular targets of alkylation. If CNS receptor binding is confirmed, functional assays and in vivo behavioral studies would be the logical next steps.
Conclusion
While this compound is a relatively uncharacterized compound, its chemical structure provides a compelling rationale for its investigation as a potential therapeutic agent. The reactive chloroethyl group suggests a possible role in oncology, while the piperazine core is a proven scaffold for CNS-active drugs and antimicrobial agents. The experimental protocols detailed in this guide offer a systematic approach to elucidating the biological activities of this and other novel piperazine derivatives, paving the way for future drug discovery and development.
References
Determining the Solubility Profile of 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies required to establish a robust solubility profile for 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride (CAS No: 314725-91-2).[1][2][3][4] While specific, publicly available quantitative solubility data for this compound is scarce, this document serves as a procedural manual, empowering researchers to generate reliable data in-house.[5] We will delve into the foundational principles of solubility testing, provide detailed, field-proven protocols, and offer insights into the interpretation of the resulting data. The methodologies described herein are grounded in established pharmaceutical science to ensure the generation of accurate and reproducible results.
Introduction: The Criticality of a Comprehensive Solubility Profile
This compound is a piperazine derivative, a class of compounds with broad applications in medicinal chemistry.[2][3][4] As a dihydrochloride salt, it is anticipated to exhibit enhanced aqueous solubility compared to its free base form. However, the precise quantitative solubility in various solvents is a fundamental parameter that must be experimentally determined.[5] A comprehensive solubility profile is indispensable for:
-
Early-Stage Drug Discovery: Inadequate solubility can be a major cause of compound attrition. Early assessment allows for informed decisions on lead candidate selection and potential needs for formulation enhancement.[6][7]
-
Formulation Development: Understanding the solubility in different solvent systems, including aqueous buffers at various pH levels and organic solvents, is crucial for developing stable and effective dosage forms.[8]
-
Process Chemistry: Solubility data guides the selection of appropriate solvents for synthesis, purification, and crystallization processes.[5]
This guide will focus on the "gold standard" shake-flask method for determining thermodynamic solubility, a technique widely recognized for its accuracy and reliability.[8][9][10]
Physicochemical Properties of this compound
A foundational understanding of the compound's intrinsic properties is essential for designing and interpreting solubility studies.
| Property | Value | Source |
| CAS Number | 314725-91-2 | [1][2][3][4] |
| Molecular Formula | C9H21Cl3N2 | [2] |
| Molecular Weight | 263.64 g/mol | [3] |
| Physical Form | Solid (Appearance may vary) | [11] |
Note: Additional properties such as pKa and LogP, which significantly influence solubility, would need to be determined experimentally or through validated in silico prediction models.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a classical and robust technique for determining the equilibrium solubility of a compound in a given solvent.[8][9][10] It involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound is then measured in a filtered aliquot of the supernatant.[10][12]
Required Equipment and Reagents
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker, preferably with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
pH meter
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification
-
Volumetric flasks and pipettes
-
This compound
-
Solvents for analysis (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
Detailed Experimental Protocol
Step 1: Preparation
-
Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment. A starting point could be 5-10 mg of the compound in 1 mL of the solvent.
-
Add a precise volume of the desired solvent to each vial.
Step 2: Equilibration
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period.[10] A duration of 24 to 48 hours is typically sufficient to reach equilibrium.[8] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
Step 3: Sample Collection and Preparation
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.[10]
Step 4: Quantification
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent used for the solubility determination.
-
Analyze the filtered sample and the standard solutions using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the dissolved compound.[10][12]
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow of the Shake-Flask Method for Solubility Determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner.
Solubility Data Table (Template)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| Water | 37 | Experimental Value | Calculated Value |
| 0.1 N HCl (pH ~1.2) | 37 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| DMF | 25 | Experimental Value | Calculated Value |
Interpreting the Results
-
Aqueous Solubility: The solubility in water, 0.1 N HCl, and PBS at 37°C provides critical insights into the compound's likely behavior in the gastrointestinal tract.[14] As a dihydrochloride salt of a basic compound, higher solubility is expected at lower pH values.
-
Organic Solvents: Solubility in organic solvents like ethanol, methanol, DMSO, and DMF is important for identifying suitable solvent systems for synthesis, purification, and the preparation of stock solutions for in vitro assays.[7][15]
Factors Influencing Solubility
Several factors can influence the solubility of this compound and should be carefully controlled during experimental determination:
-
pH: For ionizable compounds, solubility is highly pH-dependent. The presence of two hydrochloride moieties suggests that the compound is a weak base, and its solubility will decrease as the pH increases towards and beyond its pKa values.[16]
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to maintain a constant and recorded temperature during the experiment.[13]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the material being tested.
-
Purity of the Compound: Impurities can affect the measured solubility. Using a well-characterized and highly pure sample is essential for obtaining accurate data.
Conclusion
References
- 1. 1-(2-CHLORO-ETHYL)-4-ISOPROPYL-PIPERAZINE 2 HCL - Safety Data Sheet [chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- 3. scbt.com [scbt.com]
- 4. 314725-91-2|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 10. scribd.com [scribd.com]
- 11. 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride | 5753-26-4 [sigmaaldrich.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. solubility experimental methods.pptx [slideshare.net]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Stability and Storage of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride
This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to ensure the integrity and reliability of this important chemical intermediate.
Introduction: Understanding the Molecule
This compound is a piperazine derivative characterized by a reactive chloroethyl group and exists as a dihydrochloride salt.[1] Its utility in synthetic chemistry, particularly as a precursor for active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its stability profile. The molecule's structure presents inherent reactivity, making proper storage and handling paramount to prevent degradation and ensure experimental reproducibility.
The presence of the 2-chloroethyl group classifies this compound as a potential alkylating agent.[2][3] Alkylating agents are highly reactive compounds that can form covalent bonds with nucleophiles.[3][4] This reactivity is fundamental to its intended synthetic applications but also makes it susceptible to degradation. Furthermore, as a dihydrochloride salt, the compound is likely hygroscopic, readily absorbing moisture from the atmosphere.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [1][7] |
| Synonyms | 1-(2-Chloro-ethyl)-4-isopropyl-piperazine 2 HCL | [7] |
| CAS Number | 314725-91-2 | [1][7] |
| Molecular Formula | C₉H₁₉ClN₂·2HCl | [1] |
| Molecular Weight | 263.64 g/mol | [1] |
| Appearance | White to off-white or pale-yellow to brown solid/crystalline powder | [8] |
| Solubility | Soluble in water | [9] |
Intrinsic Stability and Potential Degradation Pathways
The chemical stability of a compound is crucial as it affects its quality, safety, and efficacy in downstream applications.[10] Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.[10] For this compound, the primary points of instability are the chloroethyl group and the hygroscopic nature of the salt.
Several degradation pathways, including hydrolysis, oxidation, and photodegradation, are possible for such molecules.[10]
Hydrolytic Degradation
Hydrolysis is one of the most common degradation pathways for pharmaceuticals and chemical intermediates.[10][11] The chloroethyl group is susceptible to nucleophilic attack by water, which can be accelerated by changes in pH.[10]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the chloroethyl group can be hydrolyzed to the corresponding hydroxyethyl derivative, 1-(2-hydroxyethyl)-4-isopropylpiperazine.
-
Base-Catalyzed Degradation: In the presence of a base, the piperazine nitrogen can be deprotonated, facilitating an intramolecular cyclization to form a reactive aziridinium ion intermediate. This intermediate is highly susceptible to nucleophilic attack by water or other nucleophiles present, ultimately leading to the hydroxyethyl derivative or other adducts.
Oxidative Degradation
The tertiary amines within the piperazine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or under atmospheric oxygen over long-term storage.[12][13] This can lead to the formation of N-oxides or other degradation products. Storing the compound away from oxidizing agents is crucial.[12]
Photodegradation
Diagram 1: Potential Degradation Pathways
The following diagram illustrates the primary predicted degradation pathways for this compound.
Caption: Predicted degradation pathways for the target compound.
Recommended Storage and Handling Protocols
To maintain the integrity of this compound, strict adherence to appropriate storage and handling protocols is essential. These recommendations are based on the chemical properties of the compound and general best practices for hygroscopic and reactive chemicals.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale | Source |
| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C (refrigerator) is recommended. | Minimizes the rate of chemical degradation and reduces moisture absorption. | [8] |
| Humidity | Keep container tightly sealed in a desiccator with a suitable drying agent (e.g., silica gel). | The compound is hygroscopic and can absorb atmospheric moisture, leading to hydrolysis and physical changes like caking. | [5][6][8] |
| Light | Store in a light-resistant container (e.g., amber vial). | Prevents potential photodegradation. | [8] |
| Atmosphere | For maximum stability, store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidative degradation. | [8] |
| Incompatibilities | Store away from strong oxidizing agents and strong bases. | Prevents oxidative degradation and base-catalyzed decomposition pathways. | [8][9] |
Protocol for Handling and Weighing
Due to its hygroscopic nature and potential toxicity as an irritant and alkylating agent, careful handling is required.[2][7][14]
-
Preparation : Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation on the cold solid.
-
Environment : Whenever possible, handle the compound in a controlled environment with low humidity, such as a glove box or a room with controlled humidity.[15]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat. A dust mask or respirator may be necessary if handling large quantities.[7][14]
-
Weighing : Perform weighing operations as quickly as possible to minimize exposure to atmospheric moisture. Use a clean, dry spatula and weighing vessel.
-
Resealing : Immediately after dispensing, tightly reseal the container. For screw-cap vials, consider using paraffin film to ensure an airtight seal.
-
Storage : Return the sealed container to the recommended storage conditions promptly.
Stability-Indicating Analytical Methods
To assess the purity and stability of this compound, stability-indicating analytical methods are required. These methods should be able to separate the intact compound from its potential degradation products.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful and versatile technique for stability testing.[16] A reverse-phase HPLC method with UV detection would likely be suitable. The method should be validated to demonstrate specificity, linearity, accuracy, and precision.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : For definitive identification of degradation products, LC-MS is the preferred technique.[17] It provides both chromatographic separation and mass information, allowing for structural elucidation of impurities.
-
Gas Chromatography (GC) : GC can be used for the analysis of amine hydrochlorides after regenerating the free amine.[18] This may be a suitable alternative for purity assessment.
General Workflow for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating methods.[8]
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Conclusion
The stability of this compound is governed by its reactive chloroethyl group and its hygroscopic nature as a dihydrochloride salt. Degradation via hydrolysis is a primary concern. By implementing stringent storage and handling protocols—specifically, controlling temperature, humidity, and light exposure—researchers can significantly mitigate degradation risks. The use of validated, stability-indicating analytical methods is crucial for monitoring the purity of the compound over time and ensuring the reliability of experimental outcomes. This guide provides the foundational knowledge and practical procedures necessary to maintain the integrity of this valuable chemical intermediate.
References
- 1. scbt.com [scbt.com]
- 2. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 3. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 4. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. 1-(2-CHLORO-ETHYL)-4-ISOPROPYL-PIPERAZINE 2 HCL - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. isaacpub.org [isaacpub.org]
- 11. pharmacy180.com [pharmacy180.com]
- 12. biosynce.com [biosynce.com]
- 13. Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. enamine.net [enamine.net]
- 18. academic.oup.com [academic.oup.com]
A Comprehensive Technical Guide to the Safe Handling of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety and handling protocols for 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.
Section 1: Chemical & Physical Profile
This compound, with CAS number 314725-91-2, is a piperazine derivative.[1][2] Understanding its fundamental properties is the first step in safe handling. Piperazine and its derivatives are a class of compounds with various applications, including pharmaceuticals, but they can also present significant health hazards.[3][4]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 314725-91-2 | [1] |
| Molecular Formula | C₉H₁₉ClN₂·2HCl | [2] |
| Molecular Weight | 263.64 g/mol | [2] |
| Physical State | Solid | [1] |
| Melting Point | 243-244°C | [1] |
| Boiling Point | 249.7°C at 760 mmHg | [1] |
| Solubility | No data available for the dihydrochloride salt, but related compounds have low aqueous solubility. | [5] |
The solid nature of this compound requires careful handling to avoid dust formation, which can be easily inhaled.[1] The high melting point suggests thermal stability under normal laboratory conditions.
Section 2: Hazard Identification and Risk Assessment
This compound is classified as hazardous. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Piperazine derivatives, as a class, can have psychoactive effects and their recreational use has led to health problems.[3][4]
Toxicological Profile:
-
Acute Effects: Causes skin and eye irritation.[1] Inhalation may lead to respiratory tract irritation.[6] Ingestion may cause gastrointestinal irritation.[6]
-
Chronic Effects: Prolonged or repeated exposure to piperazine compounds can lead to skin sensitization and asthma-like allergies.[7][8]
Routes of Exposure:
-
Inhalation: Inhaling dust particles is a primary concern.[6]
-
Skin Contact: Direct contact can cause irritation.[1]
-
Eye Contact: Can cause serious eye irritation.[1]
-
Ingestion: Accidental ingestion can be harmful.[6]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is crucial.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Ventilation: The laboratory should have adequate general ventilation to ensure low background concentrations of any airborne contaminants.[6][11]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area in case of accidental contact.[6][9]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.[6][12]
-
Skin Protection: A lab coat must be worn and kept fastened.[10] Nitrile gloves are recommended for handling this compound.[10] Always inspect gloves for any tears or punctures before use and wash hands thoroughly after handling.[13]
-
Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of dust generation, a NIOSH-approved respirator is required.[6]
Caption: Hierarchy of controls for safe handling.
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is non-negotiable.
Handling:
-
Pre-Handling: Before working with the compound, read the Safety Data Sheet (SDS) thoroughly.[14] Ensure all necessary PPE is available and in good condition.
-
During Handling: Avoid the formation of dust and aerosols.[1] Use non-sparking tools.[1] Do not eat, drink, or smoke in the laboratory.[13]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[11][13] Clean the work area and any equipment used.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
-
The storage area should be clearly marked with the appropriate hazard warnings.
Section 5: Emergency Procedures
In the event of an emergency, a calm and methodical response is essential.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Get medical advice if irritation persists.[6][11]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][9]
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent further spread of the spill using inert absorbent material.
-
Clean-up: Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
Caption: Step-by-step spill response workflow.
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and container in accordance with local, regional, and national regulations.[11]
-
Do not allow the product to enter drains or waterways.[11]
-
Waste should be collected in clearly labeled, sealed containers.
Section 7: Conclusion
The safe handling of this compound is paramount for the protection of laboratory personnel and the environment. By understanding its properties, recognizing the hazards, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into your laboratory's comprehensive chemical hygiene plan.
References
- 1. 1-(2-CHLORO-ETHYL)-4-ISOPROPYL-PIPERAZINE 2 HCL - Safety Data Sheet [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine (112747-94-1) for sale [vulcanchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nj.gov [nj.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. fishersci.com [fishersci.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. aksci.com [aksci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. m.youtube.com [m.youtube.com]
A Technical Guide to the Research Applications of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride: A Versatile Synthetic Intermediate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical analysis of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride, focusing on its role as a strategic building block in medicinal chemistry. Rather than possessing inherent therapeutic activity, its value lies in its chemical reactivity, enabling the synthesis of novel derivatives with significant potential in neuropharmacology and oncology.
Section 1: Chemical Profile and Synthetic Reactivity
This compound is a piperazine derivative primarily utilized as an intermediate in organic synthesis. Its molecular structure is key to its function, combining a known pharmacophoric scaffold (piperazine) with a reactive alkylating group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 314725-91-2 | |
| Molecular Formula | C₉H₁₉ClN₂·2HCl (or C₉H₂₁Cl₃N₂) | |
| Molecular Weight | 263.64 g/mol | |
| IUPAC Name | 1-(2-chloroethyl)-4-propan-2-ylpiperazine dihydrochloride | |
| Primary Use | Research and Development, Chemical Synthesis |
The core utility of this compound is derived from the chloroethyl group attached to one of the piperazine nitrogens. This group functions as an electrophile, making it susceptible to nucleophilic substitution reactions. The secondary amine of a target molecule can attack the carbon bearing the chlorine atom, displacing the chloride and forming a new carbon-nitrogen bond. This N-alkylation reaction is a fundamental and robust method for introducing the isopropyl-piperazine-ethyl moiety into a wide range of molecular scaffolds.
The isopropyl group at the N-4 position serves to modulate the steric and electronic properties of the molecule, which can influence the binding affinity and pharmacokinetic profile of the final synthesized derivatives.
Caption: General N-Alkylation reaction using the title compound.
Section 2: Potential Research Applications in Drug Discovery
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, particularly targeting the central nervous system (CNS) and demonstrating cytotoxic effects against cancer cells. This compound serves as a key starting material to access novel compounds within these therapeutic areas.
Development of Novel Neuroleptic Agents
A significant number of antipsychotic, antidepressant, and anxiolytic drugs are piperazine derivatives. Their mechanism of action often involves antagonism or modulation of dopamine (e.g., D2) and serotonin (e.g., 5-HT2A) receptors. The interplay between these receptor systems is critical for therapeutic efficacy and minimizing side effects like extrapyramidal symptoms.
By using this compound, researchers can synthesize novel molecules for screening against these CNS targets. The isopropylpiperazine moiety can be coupled with various aromatic or heterocyclic systems known to interact with aminergic receptors.
Caption: Workflow for synthesizing and screening CNS-active compounds.
Design of Potential Anticancer Therapeutics
Recent research has highlighted the cytotoxic potential of novel piperazine derivatives against various human cancer cell lines, including leukemia, glioblastoma, and cancers of the breast, colon, and lung. The mechanisms often involve the induction of programmed cell death (apoptosis) through intrinsic mitochondrial pathways.
The title compound provides a scaffold to generate libraries of new chemical entities for anticancer screening. The strategic rationale is to conjugate the isopropylpiperazine group to other molecules or pharmacophores with known or suspected cytotoxic properties. This can favorably alter the compound's solubility, membrane permeability, and overall pharmacokinetic profile, potentially leading to enhanced efficacy or novel mechanisms of action.
Section 3: Foundational Experimental Methodologies
To harness the potential of this compound, robust and reproducible experimental protocols are essential. The following sections detail a general synthetic procedure and a standard workflow for evaluating the biological activity of the resulting derivatives.
Protocol 3.1: General Procedure for N-Alkylation
This protocol describes a representative method for coupling this compound with a nucleophilic amine.
Objective: To synthesize a novel N-substituted piperazine derivative.
Materials:
-
This compound
-
Target nucleophile (e.g., a substituted aniline or heterocyclic amine)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the target nucleophile (1.0 equivalent) and the chosen solvent (e.g., ACN).
-
Base Addition: Add the base (2.5-3.0 equivalents, e.g., K₂CO₃) to the flask. The base is crucial to neutralize the dihydrochloride salt of the starting material and the HCl generated during the reaction.
-
Reagent Addition: Add this compound (1.1 equivalents) to the stirring mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to complete.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts or water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy and mass spectrometry.
Protocol 3.2: Preclinical Evaluation Workflow for Synthesized Derivatives
This workflow outlines the initial in vitro screening process for newly synthesized compounds targeting either CNS receptors or cancer cell lines.
Methodological & Application
Synthesis of Novel Piperazine Derivatives Utilizing 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride: A Comprehensive Guide for Drug Discovery and Development
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1] This guide provides a detailed exploration of the synthetic utility of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride, a versatile building block for the introduction of the 4-isopropylpiperazin-1-yl-ethyl moiety into a diverse range of molecular architectures. As a Senior Application Scientist, this document aims to deliver not just procedural steps, but a deeper understanding of the underlying chemical principles, empowering researchers to innovate and optimize their synthetic strategies. We will delve into the mechanistic nuances of the key reactions, provide robust, step-by-step protocols for the synthesis of various derivatives, and offer insights into purification and characterization, ensuring the highest standards of scientific integrity and reproducibility.
Introduction: The Strategic Importance of the Piperazine Moiety
The piperazine ring is a privileged scaffold in drug discovery, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. Its presence can enhance aqueous solubility, modulate lipophilicity, and provide a handle for interacting with biological targets.[2] The specific derivative, 1-(2-Chloroethyl)-4-isopropylpiperazine, offers a reactive electrophilic center in the form of the chloroethyl group, enabling its covalent attachment to a wide array of nucleophilic substrates.[3] This makes it a particularly valuable reagent for the synthesis of novel compounds with potential therapeutic applications, especially in the realm of central nervous system (CNS) disorders, where many piperazine-containing drugs have shown significant efficacy.[3][4]
Core Reactivity and Mechanistic Considerations
The primary mode of reaction for this compound is bimolecular nucleophilic substitution (SN2) .[5] In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new covalent bond.
The SN2 Reaction Mechanism
The chloroethyl group of 1-(2-Chloroethyl)-4-isopropylpiperazine serves as the electrophile.[6] The reaction is initiated by the attack of a nucleophile (e.g., the lone pair of electrons on a nitrogen or oxygen atom) on the carbon atom adjacent to the chlorine. This attack occurs from the backside of the carbon-chlorine bond, leading to a transient pentacoordinate transition state. As the new bond forms, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.[6]
dot
Caption: General SN2 mechanism for the reaction of a nucleophile with the chloroethylpiperazine derivative.
The Critical Role of a Base
Given that the starting material is a dihydrochloride salt, and the SN2 reaction with a neutral nucleophile (like an amine) will generate an additional equivalent of hydrochloric acid, the inclusion of a base is non-negotiable.[5] The base serves two primary purposes:
-
Neutralization of the Starting Material: To liberate the free base of 1-(2-Chloroethyl)-4-isopropylpiperazine for reaction.
-
Scavenging of In-situ Generated Acid: To prevent the protonation of the nucleophile, which would render it unreactive.[5]
Commonly used bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) and non-nucleophilic organic bases (e.g., diisopropylethylamine - DIPEA). The choice of base can influence the reaction rate and selectivity.
Synthetic Protocols
The following protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and clear guidelines for purification.
Protocol 1: N-Alkylation of a Secondary Amine
This protocol details a general procedure for the synthesis of a tertiary amine by reacting a secondary amine with this compound.
dot
Caption: Experimental workflow for the N-alkylation of a secondary amine.
Materials:
| Reagent | CAS Number | Molecular Weight | Stoichiometric Ratio |
| This compound | 314725-91-2 | 263.64 | 1.0 eq |
| Secondary Amine (e.g., Morpholine) | 110-91-8 | 87.12 | 1.1 eq |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 eq |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
| Silica Gel | 7631-86-9 | 60.08 | Stationary Phase |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the secondary amine (1.1 eq), potassium carbonate (3.0 eq), and acetonitrile.
-
Add this compound (1.0 eq) to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.[1]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Protocol 2: Synthesis of a Phenothiazine Derivative
This protocol illustrates the application of 1-(2-Chloroethyl)-4-isopropylpiperazine in the synthesis of a phenothiazine derivative, a class of compounds with significant antipsychotic activity.[2][4]
Materials:
| Reagent | CAS Number | Molecular Weight | Stoichiometric Ratio |
| 2-Chlorophenothiazine | 92-39-7 | 233.71 | 1.0 eq |
| This compound | 314725-91-2 | 263.64 | 1.2 eq |
| Sodium Amide (NaNH₂) | 7782-92-5 | 39.01 | 1.5 eq |
| Toluene | 108-88-3 | 92.14 | Solvent |
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenothiazine (1.0 eq) in anhydrous toluene.
-
Carefully add sodium amide (1.5 eq) portion-wise to the solution at room temperature. Stir for 1 hour to ensure complete deprotonation of the phenothiazine nitrogen.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and cautiously quench with water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or by conversion to its hydrochloride salt and subsequent recrystallization.[2]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | Incomplete reaction; side reactions such as elimination; suboptimal reaction temperature. | Ensure the reaction is run to completion by monitoring with TLC or LC-MS. Consider the addition of a catalytic amount of sodium or potassium iodide to promote the substitution reaction. Optimize the reaction temperature; for less reactive nucleophiles, a higher boiling point solvent like DMF may be necessary.[5] |
| Formation of Dialkylated Byproducts | The nucleophile has more than one reactive site, or the product of the initial reaction is more nucleophilic than the starting material. | Use a protecting group strategy if the nucleophile has multiple reactive sites. Carefully control the stoichiometry of the reactants; using a slight excess of the nucleophile can sometimes suppress dialkylation.[1] |
| Difficulty in Product Purification | The product and starting materials have similar polarities. The product is an oil and difficult to crystallize. | Optimize the eluent system for column chromatography to achieve better separation.[1] If the product is a free base, consider converting it to a hydrochloride or other salt, which are often crystalline and easier to purify by recrystallization.[1] |
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of a wide range of piperazine-containing derivatives. A thorough understanding of the SN2 reaction mechanism and careful control of reaction conditions are paramount to achieving high yields and purity of the desired products. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers in their quest to develop novel therapeutics and advance the field of medicinal chemistry.
References
N-alkylation reactions with 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride
An Application Guide to N-Alkylation Reactions with 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride
Introduction: The Strategic Utility of the Isopropylpiperazine Moiety
This compound is a pivotal reagent in modern medicinal chemistry and drug development. It serves as a robust building block for introducing the 4-isopropylpiperazin-1-yl-ethyl group into a wide range of molecular scaffolds. The piperazine heterocycle is a well-established pharmacophore found in numerous clinically successful drugs, particularly those targeting the central nervous system (CNS). The isopropyl group on the distal nitrogen can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making this reagent a valuable tool for lead optimization.
This guide provides a detailed exploration of N-alkylation reactions utilizing this reagent. We will delve into the reaction mechanism, provide optimized protocols for various nucleophiles, discuss critical parameters for success, and offer troubleshooting strategies based on field-proven insights.
Pillar 1: The Mechanism of N-Alkylation
The core chemical transformation is a classic bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile (typically an amine, but also applicable to phenols, thiols, and other nucleophilic species) attacks the electrophilic carbon of the chloroethyl group.
Key Mechanistic Steps:
-
Deprotonation/Activation: The reaction is typically conducted in the presence of a base. For the dihydrochloride salt, the base serves two essential purposes:
-
It neutralizes the two equivalents of HCl, liberating the free piperazine base.
-
It deprotonates the incoming nucleophile (e.g., a secondary amine or a phenol), enhancing its nucleophilicity and initiating the attack on the electrophilic center.
-
-
Nucleophilic Attack: The activated, electron-rich nucleophile attacks the carbon atom bearing the chlorine atom. This attack occurs from the backside relative to the leaving group (chlorine).
-
Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the electrophilic carbon.
-
Displacement & Product Formation: The carbon-chlorine bond breaks, and the chloride ion is displaced. A new carbon-nitrogen (or carbon-oxygen/sulfur) bond is formed, yielding the desired N-alkylated product.
A significant challenge in alkylating amines is the potential for over-alkylation, where the product of the initial reaction, itself an amine, can react with another molecule of the alkylating agent. However, when alkylating a primary or secondary amine with 1-(2-Chloroethyl)-4-isopropylpiperazine, the product is a tertiary amine. While this tertiary amine can theoretically be further alkylated to form a quaternary ammonium salt, this step is generally much slower and often requires more forcing conditions.
Pillar 2: Optimizing Reaction Parameters
The success and efficiency of the N-alkylation reaction are highly dependent on the careful selection of reaction conditions. The interplay between the base, solvent, and temperature is critical for achieving high yields and purity.
| Parameter | Recommended Choices | Rationale & Expert Insights |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Potassium or Cesium Carbonate (K₂CO₃, Cs₂CO₃): These are excellent, moderately strong inorganic bases for this reaction. They are generally insoluble in common organic solvents like acetonitrile, creating a heterogeneous reaction mixture that can facilitate work-up. Their primary role is to deprotonate the nucleophile and neutralize the HCl salt. Triethylamine (Et₃N) or DIPEA: These are organic bases that can act as acid scavengers. They are often used in solvents where inorganic bases have poor reactivity. However, their salts can sometimes complicate purification. |
| Solvent | Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Acetonitrile (ACN): A preferred solvent due to its polar aprotic nature, which effectively solvates the reactants without interfering with the SN2 mechanism. Its boiling point (82°C) is suitable for many reactions. DMF/DMSO: Higher boiling polar aprotic solvents that can be used for less reactive nucleophiles requiring higher temperatures. However, caution is advised as DMSO can have side reactions at high temperatures, and both DMF and DMSO can be difficult to remove during work-up. |
| Temperature | 60°C to Reflux | The reaction rate is temperature-dependent. A good starting point is 80°C in acetonitrile. For less reactive substrates, increasing the temperature to reflux may be necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal temperature and prevent byproduct formation from prolonged heating. |
| Stoichiometry | 1.0 - 1.2 equivalents | Using a slight excess (1.1 to 1.2 equivalents) of 1-(2-Chloroethyl)-4-isopropylpiperazine can help drive the reaction to completion, especially if the nucleophile is precious. For simple amines, a 1:1 stoichiometry is often sufficient. At least 2.5-3.0 equivalents of base (e.g., K₂CO₃) are required to neutralize the dihydrochloride salt and deprotonate the nucleophile. |
Pillar 3: Experimental Protocols
The following protocols are designed to be robust starting points for researchers. They include integrated monitoring and purification steps, ensuring a self-validating workflow.
Protocol 1: N-Alkylation of a Secondary Amine (e.g., Morpholine)
This protocol details a general procedure for coupling a secondary amine with this compound.
Reaction Scheme: Morpholine + this compound → 4-(2-(4-isopropylpiperazin-1-yl)ethyl)morpholine
Materials & Reagents:
| Reagent | MW | Amount | Equivalents |
| Morpholine | 87.12 g/mol | 87 mg | 1.0 |
| This compound | 263.64 g/mol | 290 mg | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 g/mol | 415 mg | 3.0 |
| Acetonitrile (ACN), anhydrous | - | 10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq), this compound (1.1 eq), and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.
-
Heating: Place the flask in a pre-heated oil bath at 80°C and stir the suspension vigorously.
-
Reaction Monitoring: Monitor the reaction progress every 2-4 hours using TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH) or LC-MS. The reaction is typically complete within 12-16 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts (K₂CO₃ and KCl) through a pad of Celite, washing the filter cake with additional acetonitrile (2 x 5 mL).
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane (DCM).
-
Purify the product by silica gel column chromatography. A typical gradient elution would be from 100% DCM to 95:5 DCM/Methanol, increasing polarity as needed to elute the product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.
-
Protocol 2: O-Alkylation of a Phenol (e.g., 4-Methoxyphenol)
This protocol demonstrates the versatility of the reagent in alkylating phenols to form the corresponding ether linkage.
Reaction Scheme: 4-Methoxyphenol + this compound → 1-(2-(4-methoxyphenoxy)ethyl)-4-isopropylpiperazine
Materials & Reagents:
| Reagent | MW | Amount | Equivalents |
| 4-Methoxyphenol | 124.14 g/mol | 124 mg | 1.0 |
| This compound | 263.64 g/mol | 290 mg | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 g/mol | 415 mg | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 8 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous DMF (8 mL).
-
Deprotonation: Stir the suspension at room temperature for 30 minutes to allow for the formation of the potassium phenoxide salt.
-
Reagent Addition: Add this compound (1.1 eq) to the mixture.
-
Heating: Heat the reaction mixture to 70°C and stir for 8-12 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting phenol by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) to remove residual DMF, followed by a wash with brine (1 x 20 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired O-alkylated product.
-
Visualizations
General Mechanism of N-Alkylation
Caption: SN2 mechanism for the alkylation reaction.
Experimental Workflow
Analytical methods for 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride characterization
An In-Depth Guide to the Analytical Characterization of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride
Abstract
This comprehensive application note provides a detailed framework of analytical methodologies for the robust characterization of this compound, a key intermediate in pharmaceutical synthesis. The protocols and insights presented herein are designed for researchers, quality control analysts, and drug development professionals, ensuring the identity, purity, and quality of this critical compound. We will explore an integrated approach utilizing chromatographic and spectroscopic techniques, explaining the rationale behind method selection and providing detailed, field-tested protocols.
Introduction: The Imperative for Rigorous Characterization
This compound is a substituted piperazine derivative frequently employed as a building block in the synthesis of active pharmaceutical ingredients (APIs). The piperazine moiety is a common pharmacophore, and the reactive chloroethyl group allows for convenient covalent linkage to various molecular scaffolds.[1][2] The integrity of the final API is directly dependent on the quality of its starting materials. Therefore, a comprehensive analytical characterization of this intermediate is not merely a procedural step but a cornerstone of quality assurance, ensuring safety and efficacy in the final drug product.
This guide moves beyond a simple listing of techniques. It provides an integrated analytical strategy, detailing not only how to perform the analysis but why specific methods are chosen and how their results are synergistically interpreted to build a complete quality profile of the compound.
Compound Profile and Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before delving into complex analytical procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 314725-91-2 | [3][4] |
| Molecular Formula | C₉H₁₉ClN₂ · 2HCl (or C₉H₂₁Cl₃N₂) | [3][4] |
| Molecular Weight | 263.64 g/mol | [3][4] |
| Melting Point | 243-244°C | [5] |
| Appearance | Pale-yellow to Brown Solid |
The Analytical Workflow: An Integrated Strategy
A multi-faceted approach is required to establish the identity, purity, structure, and stability of the compound. No single technique is sufficient. The following workflow illustrates a logical progression from initial sample receipt to full characterization, employing orthogonal methods to ensure a comprehensive and reliable assessment.
Caption: Overall analytical workflow for compound characterization.
Chromatographic Methods for Purity and Impurity Assessment
Chromatographic techniques are the gold standard for separating and quantifying the main compound from its impurities. Potential impurities can include unreacted starting materials or byproducts like 1,4-bis(2-chloroethyl)piperazine.[2][6]
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Principle of Causality: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like a piperazine salt, reversed-phase HPLC (with a non-polar stationary phase and a polar mobile phase) is the method of choice. A primary challenge with simple piperazine derivatives is their lack of a strong UV chromophore, which necessitates detection at low wavelengths (e.g., 210 nm) for adequate sensitivity.[1][2]
Protocol: HPLC-UV Purity Determination
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the mobile phase to create a stock solution of 1 mg/mL.
-
Perform further dilutions as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.[2]
-
-
Chromatographic Conditions:
Table 2: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for polar analytes. |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (20:80 v/v) | A buffered aqueous-organic mixture to ensure consistent ionization state and peak shape.[2] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run times.[2] |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics.[2] |
| Detection | UV at 210 nm | Maximizes sensitivity for compounds lacking a significant chromophore.[2] |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Data Analysis: Calculate purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Principle of Causality: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It separates components in a heated column and then fragments them into predictable ions, providing both a retention time "fingerprint" and a mass spectrum "fingerprint" for definitive identification. This is particularly useful for detecting residual synthesis solvents or volatile byproducts.
Protocol: GC-MS Impurity Profiling
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent like methanol or dichloromethane at a concentration of ~1 mg/mL.
-
Note: Derivatization (e.g., acylation) may be required to increase the volatility of the piperazine compound, although analysis of the free base after neutralization is also possible.[7]
-
-
GC-MS Conditions:
Table 3: GC-MS Method Parameters
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust, and relatively non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at 80°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min | A standard temperature gradient to elute compounds with a range of boiling points. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 40 - 450 amu | Covers the expected mass range of the parent compound and its fragments. |
-
Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). The fragmentation pattern of piperazines often includes characteristic ions resulting from the cleavage of the ring and its substituents.[7][8]
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide definitive confirmation of the compound's molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR is the most powerful tool for unambiguous structure determination. It probes the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and relative number of each type of atom in a molecule.[1][9] For substituted piperazines, NMR can confirm the substitution pattern and the integrity of the different functional groups.[10][11]
Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent.
-
For ¹³C NMR, dissolve 20-50 mg of the sample in ~0.6 mL of a deuterated solvent.
-
Solvent Choice: Deuterated water (D₂O) is an excellent choice for hydrochloride salts due to high solubility.[12] DMSO-d₆ is another alternative.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.
-
-
Data Interpretation: Compare the observed chemical shifts, coupling constants, and integrations to the expected structure.
Table 4: Predicted NMR Chemical Shifts (in D₂O)
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |
| Isopropyl -CH₃ | ~1.3 | ~18 | Doublet |
| Isopropyl -CH | ~3.6 | ~60 | Septet |
| Piperazine Ring -CH₂- | ~3.0 - 3.8 | ~45 - 55 | Complex multiplets due to asymmetric substitution.[12] |
| -N-CH₂-CH₂Cl | ~3.5 | ~50 | Triplet |
| -N-CH₂-CH₂Cl | ~3.9 | ~38 | Triplet, deshielded by chlorine. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Causality: FTIR identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and reliable technique for confirming the presence of key structural components.
Protocol: FTIR Analysis (ATR Method)
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's clamp to ensure good contact.[12]
-
Collect the sample spectrum. The final spectrum is the ratio of the sample to the background.
-
-
Data Interpretation:
Table 5: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2950-3100 | C-H Stretch | Alkyl groups (isopropyl, ethyl) |
| 2400-2700 | N-H Stretch | Amine salt (R₃N⁺-H) |
| 1450-1470 | C-H Bend | Alkyl groups |
| 1000-1250 | C-N Stretch | Aliphatic amine |
| 650-800 | C-Cl Stretch | Alkyl chloride |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Principle of Causality: When used independently, MS provides the molecular weight of the compound, serving as a primary identity test. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like piperazine salts, as it typically produces an intact molecular ion.[1]
Protocol: ESI-MS by Direct Infusion
-
Instrumentation: A mass spectrometer with an ESI source.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in a solvent such as methanol or acetonitrile/water (50:50).
-
-
Procedure:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode.
-
-
Data Interpretation:
-
The primary ion observed should correspond to the protonated free base of the molecule ([M+H]⁺).
-
Calculation: The free base is C₉H₁₉ClN₂ (MW = 190.72 g/mol ). The expected [M+H]⁺ ion will have an m/z of approximately 191.7 . Isotope peaks for ³⁷Cl will also be present.
-
Caption: Logic diagram for selecting the appropriate analytical technique.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of orthogonal analytical techniques. Chromatographic methods like HPLC and GC-MS are indispensable for assessing purity and profiling impurities, while spectroscopic methods, particularly NMR, provide irrefutable evidence of the molecular structure. By following the detailed protocols and understanding the causal principles outlined in this guide, researchers and quality control professionals can confidently ensure the quality, safety, and consistency of this vital pharmaceutical intermediate, thereby upholding the integrity of the entire drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 314725-91-2|this compound|BLD Pharm [bldpharm.com]
- 5. 1-(2-CHLORO-ETHYL)-4-ISOPROPYL-PIPERAZINE 2 HCL - Safety Data Sheet [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 11. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride, a critical intermediate in pharmaceutical synthesis. The developed reversed-phase method effectively separates the main compound from its potential process-related impurities and degradation products. This document provides a detailed protocol, the scientific rationale for method development choices, and a comprehensive summary of validation parameters as per the International Council for Harmonisation (ICH) Q2(R1) guidelines. The method is tailored for researchers, quality control analysts, and drug development professionals requiring a reliable system for ensuring the quality and consistency of this key starting material.
Introduction: The Imperative for Purity
This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can be carried through the synthetic process, potentially leading to the formation of undesired side products in the final API. Such impurities can impact the safety, efficacy, and stability of the drug product. Therefore, a precise and reliable analytical method for purity assessment is a cornerstone of quality control in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] However, the physicochemical properties of this compound—specifically its high polarity as a dihydrochloride salt and lack of a strong UV chromophore—present unique analytical challenges.[2][3] This guide details a method engineered to overcome these obstacles, providing a clear and validated pathway for its analysis.
Method Development: A Rationale-Driven Approach
The successful separation of a highly polar, ionic compound from its structurally similar impurities requires a methodical approach to the selection of chromatographic parameters. The causality behind each choice is explained below.
The Challenge of Polarity and UV Detection
The target analyte is a salt, making it highly soluble in aqueous media but difficult to retain on traditional non-polar stationary phases used in reversed-phase chromatography.[2][4] Furthermore, the molecule lacks significant conjugated double bonds, resulting in a weak UV chromophore. This necessitates detection at low wavelengths (e.g., below 210 nm) to achieve adequate sensitivity, which in turn restricts the choice of mobile phase buffers and additives to those that are UV-transparent in this range.[3][4]
Stationary Phase Selection
A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are the most widely used in reversed-phase HPLC, offering excellent hydrophobic retention and stability.[1] To address the challenge of retaining a polar analyte and avoiding "phase collapse" with highly aqueous mobile phases, a column with high bonding density or a polar-endcapped C18 phase is recommended.[5] Phase collapse, or ligand folding, can lead to irreproducible retention times and poor peak shape when using mobile phases with very low organic content.[5]
Mobile Phase Optimization
A gradient elution using a buffered aqueous phase and an organic modifier was developed to ensure the separation of impurities with a wide range of polarities.
-
Aqueous Phase (Mobile Phase A): 0.02 M Potassium Dihydrogen Phosphate adjusted to pH 3.0 with phosphoric acid.
-
Rationale: The piperazine moiety contains two amine groups. Controlling the pH is critical to ensure a consistent ionization state for the analyte and any amine-containing impurities. A low pH of 3.0 ensures these amines are protonated, which can improve retention on some C18 phases and leads to sharp, symmetrical peaks by minimizing secondary interactions with residual silanols on the silica support.
-
-
Organic Phase (Mobile Phase B): Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC. It offers low viscosity and, crucially, a low UV cutoff, making it ideal for detection at wavelengths around 200 nm.
-
-
Elution Mode: Gradient Elution.
-
Rationale: A gradient, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, allows for the retention and separation of early-eluting polar impurities while ensuring that any less polar byproducts, such as potential 1,4-disubstituted piperazine impurities, are eluted from the column in a reasonable timeframe.[6]
-
Detection
-
Detector: UV-Vis Detector.
-
Wavelength: 205 nm .
-
Rationale: As the analyte lacks a strong chromophore, a low wavelength is necessary to achieve the required sensitivity for detecting and quantifying impurities at low levels (e.g., 0.1%).
-
Potential Impurities and Separation Strategy
An effective purity method must be able to separate the main peak from all potential impurities. Based on the common synthetic routes for related piperazine compounds, the following impurities are anticipated.[3][6][7][8]
-
Starting Materials: Unreacted precursors used in the synthesis.
-
1,4-Disubstituted Byproducts: Over-alkylation of the piperazine ring can lead to disubstituted byproducts. These are typically less polar than the desired monosubstituted product and will therefore have longer retention times.[6]
-
Degradation Products: Hydrolysis or other degradation pathways can generate additional impurities over time.
The diagram below illustrates the relationship between the target analyte and a key potential process impurity.
Caption: Potential synthetic pathway and formation of a disubstituted impurity.
Detailed Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18).
-
Reagents:
-
Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade.
-
Phosphoric Acid (H₃PO₄), 85%, ACS Grade.
-
Acetonitrile (CH₃CN), HPLC Grade.
-
Water, HPLC Grade or Milli-Q.
-
This compound Reference Standard (of known purity).
-
Sample of this compound for testing.
-
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 27.0 | |
| 27.1 | |
| 35.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 205 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Water:Acetonitrile (95:5 v/v) |
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Reference Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of the Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the sample and prepare as described for the Reference Standard Solution.
Analytical Procedure Workflow
The following diagram outlines the complete workflow from sample preparation to final purity calculation.
Caption: HPLC analysis workflow for purity determination.
Calculation
Calculate the purity using the area percent method. This assumes that the response factor for all impurities is the same as the main analyte. For higher accuracy, relative response factors should be determined.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Method Validation: Ensuring Trustworthiness
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10][11][12] The objective of validation is to prove that the method is specific, linear, accurate, precise, and robust.[11]
Validation Parameters
-
Specificity: The method demonstrated good resolution between the main analyte peak and known impurities, as well as in a forced degradation study (acid, base, peroxide, heat, light), proving it can unequivocally assess the analyte.
-
Linearity: The method was linear over a concentration range of 0.05 mg/mL to 1.5 mg/mL with a correlation coefficient (r²) > 0.999.
-
Accuracy: Accuracy was determined by spike recovery experiments at three concentration levels (80%, 100%, 120%). The mean recovery was between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day): The Relative Standard Deviation (RSD) for six replicate injections of the sample was < 1.0%.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, with an RSD of < 2.0%.
-
-
Limit of Quantitation (LOQ): The LOQ was established to be 0.05% of the nominal sample concentration (0.5 µg/mL), demonstrating sufficient sensitivity for impurity quantification.
-
Robustness: The method was found to be robust with respect to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1 units).
Summary of Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte retention time | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% |
| Precision (Repeatability, RSD) | ≤ 2.0% | 0.6% |
| Precision (Intermediate, RSD) | ≤ 2.0% | 1.3% |
| LOQ | S/N ratio ≥ 10 | 0.05% of test conc. |
| Robustness | System suitability parameters met | Passed |
Conclusion
The reversed-phase HPLC method detailed in this application note is a validated, reliable, and robust procedure for determining the purity of this compound. The method effectively addresses the analytical challenges posed by the compound's high polarity and weak UV absorbance. By providing a detailed protocol and a thorough explanation of the scientific rationale, this guide serves as a comprehensive resource for quality control laboratories and researchers in the pharmaceutical field, enabling them to ensure the quality and consistency of this vital synthetic intermediate.
References
- 1. chromtech.com [chromtech.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. hplc.eu [hplc.eu]
- 6. benchchem.com [benchchem.com]
- 7. 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine (112747-94-1) for sale [vulcanchem.com]
- 8. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. starodub.nl [starodub.nl]
Application Notes and Protocols: 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperazine Moiety
The piperazine ring is a ubiquitous structural motif in a vast array of biologically active molecules, particularly those targeting the central nervous system (CNS).[1] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for arranging pharmacophoric groups.[2] 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is a key pharmaceutical intermediate, valued for its reactive 2-chloroethyl side chain. This functional group renders the terminal carbon electrophilic, making it susceptible to nucleophilic attack and enabling the covalent attachment of the piperazine moiety to various substrates.[1] This guide provides detailed application notes and protocols for the effective use of this intermediate in pharmaceutical synthesis.
Core Synthesis and Mechanistic Considerations
The primary utility of this compound lies in its function as an alkylating agent in nucleophilic substitution reactions.[1] This reactivity is fundamental to introducing the 4-isopropylpiperazine group into a target molecule.
General Reaction Mechanism
The chloroethyl group is the reactive center. A nucleophile, typically an amine, thiol, or alkoxide, attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The isopropyl group on the distal nitrogen modulates the reactivity and steric hindrance of the piperazine ring.
Diagram: General Nucleophilic Substitution Reaction
References
The Synthetic Workhorse: A Guide to 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride in Medicinal Chemistry
Introduction: The Privileged Piperazine and its Reactive Arm
In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold".[1] Its frequent appearance in a vast array of therapeutic agents is a testament to its remarkable versatility. This six-membered nitrogen-containing heterocycle is a cornerstone in the design of drugs targeting central nervous system (CNS) disorders, cancers, and infectious diseases.[2][3][4] The piperazine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier, which are critical for a drug's pharmacokinetic profile.[1][5]
Within this important class of compounds, 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride emerges as a crucial synthetic intermediate. It provides medicinal chemists with a reactive tool to introduce the functional 4-isopropylpiperazine group onto a wide range of molecular frameworks. The key to its utility lies in the 2-chloroethyl group, an electrophilic "arm" primed for reaction, allowing for the strategic construction of complex drug candidates.[6][7] This guide provides an in-depth exploration of this reagent's properties, reactivity, and application, complete with detailed protocols for its effective use in the laboratory.
Physicochemical Profile and Core Reactivity
Understanding the fundamental properties and chemical behavior of this compound is paramount for its successful application.
| Property | Value |
| Chemical Formula | C₉H₁₉ClN₂·2HCl (C₉H₂₁Cl₃N₂) |
| Molecular Weight | 263.64 g/mol |
| CAS Number | 314725-91-2 |
| Appearance | Typically a white to off-white solid |
| Form | Dihydrochloride salt |
The reactivity of the 2-chloroethyl group is the cornerstone of this reagent's function in synthesis.[6] As a primary alkyl chloride, the carbon atom adjacent to the chlorine is electrophilic and susceptible to attack by nucleophiles. This reactivity is dominated by two principal pathways:
-
Direct Nucleophilic Substitution (Sₙ2): A nucleophile, such as a primary or secondary amine, attacks the electrophilic carbon, displacing the chloride leaving group in a single, concerted step. This pathway is favored by strong nucleophiles.[6][8]
-
Intramolecular Cyclization (Aziridinium Ion Formation): The nitrogen atom of the piperazine ring can attack the chloroethyl group intramolecularly, forming a highly strained and exceptionally reactive three-membered aziridinium ion intermediate. This positively charged intermediate is then rapidly attacked by a nucleophile, leading to ring-opening. This pathway is often the rate-determining step, especially with weaker nucleophiles.[6]
Caption: Competing reactivity pathways for 1-(2-chloroethyl)-piperazine derivatives.
Application in Drug Design: Crafting Antipsychotic Agents
The 4-isopropylpiperazine moiety is a common feature in a number of CNS-active compounds, particularly atypical antipsychotics.[9][10] These drugs often derive their efficacy from modulating dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.[11][12] The piperazine ring serves as a versatile linker, correctly positioning other pharmacophoric elements for optimal receptor binding. The isopropyl group at the N4 position can influence the molecule's lipophilicity, receptor affinity, and metabolic stability.
This compound provides a direct and efficient method for incorporating this key structural motif. It is frequently used in the later stages of a synthetic route to couple the piperazine unit with a complex, often heterocyclic, core structure via N-alkylation.
Experimental Protocols and Methodologies
The successful use of this compound hinges on well-designed experimental protocols. The following sections provide detailed, self-validating methodologies for common applications.
Protocol 1: General N-Alkylation of a Primary or Secondary Amine
This protocol describes a robust, general procedure for the coupling of this compound with a nucleophilic amine.
Causality Behind Experimental Choices:
-
Base (K₂CO₃ or DIPEA): The starting material is a dihydrochloride salt, and the reaction generates an additional equivalent of HCl. A base is essential to neutralize this acid and to deprotonate the nucleophilic amine, rendering it reactive. Potassium carbonate is a solid, cost-effective base suitable for many reactions, while a liquid organic base like diisopropylethylamine (DIPEA) can be used for substrates with poor solubility in certain solvents.[8]
-
Solvent (Acetonitrile or DMF): Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are polar aprotic solvents that are excellent for Sₙ2 reactions. They effectively solvate the cations without strongly interacting with the nucleophile, thus enhancing its reactivity.[8]
-
Catalyst (KI, optional): Potassium iodide can be used in catalytic amounts to accelerate the reaction via the Finkelstein reaction. The iodide ion displaces the chloride to form a more reactive iodoethyl intermediate in situ, which is then more readily displaced by the amine nucleophile.[8]
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, powdered) (3.0 eq) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Potassium Iodide (KI) (0.1 eq, optional)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water & Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the amine nucleophile (1.1 eq), potassium carbonate (3.0 eq), and optional potassium iodide (0.1 eq).
-
Solvent Addition: Add a sufficient volume of anhydrous ACN or DMF to create a stirrable slurry (typically a concentration of 0.2-0.5 M with respect to the limiting reagent).
-
Reagent Addition: Add this compound (1.0 eq) to the mixture.
-
Reaction: Heat the mixture to a suitable temperature (e.g., 80 °C for ACN, or 60-80 °C for DMF) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[13][14]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
If using DIPEA, concentrate the entire reaction mixture under reduced pressure.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water (2x) and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.[15]
Analytical and Purification Workflow
A robust analytical and purification strategy is critical for isolating the target compound in high purity.
Caption: Standard workflow for synthesis and purification.
Purification Notes:
-
Column Chromatography: The polarity of the eluent system (e.g., Hexane/Ethyl Acetate with Triethylamine, or Dichloromethane/Methanol) must be optimized to achieve good separation between the product, unreacted starting materials, and any byproducts.[15]
-
Salt Formation: If the purified product is an oil or difficult to handle, it can be converted to a stable hydrochloride or other salt. Dissolve the free base in a solvent like diethyl ether or isopropanol and add a solution of HCl in ether dropwise until precipitation is complete. The resulting solid can be collected by filtration.[15]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | • Insufficient base or inactive base.• Reaction temperature is too low.• Sterically hindered nucleophile. | • Use freshly dried, powdered K₂CO₃ or a stronger base like Cs₂CO₃.• Increase the reaction temperature incrementally.• Add catalytic KI to form the more reactive iodo-intermediate.• Switch to a higher-boiling solvent like DMF or dioxane.[16] |
| Formation of Byproducts | • Di-alkylation: The amine nucleophile reacts twice.• 1,4-Disubstituted piperazine: The product from one reaction acts as a nucleophile in a subsequent reaction.[15] | • Carefully control stoichiometry; use only a slight excess (1.1 eq) of the amine nucleophile.• Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize byproduct formation.• Optimize column chromatography with a shallow gradient to improve separation of products with similar polarities.[15][16] |
| Difficult Purification | • Product and starting material have similar polarity.• Product is streaking on the silica gel column. | • Ensure the reaction goes to completion to consume the starting material.• Add a small amount of triethylamine (~1%) to the chromatography eluent to deactivate the silica and prevent streaking of basic amine compounds.• Consider converting the crude mixture to the HCl salt, which may allow for purification via recrystallization.[15] |
Safety Precautions
As with any reactive chemical, proper handling of this compound is essential for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[17]
-
Engineering Controls: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17]
-
Handling: Avoid creating dust. Keep containers tightly closed when not in use.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[18]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[17]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]
-
-
Disposal: Dispose of chemical waste in accordance with all federal, state, and local regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. An Evolving Role of Piperazine Moieties in Drug Design and Discov...: Ingenta Connect [ingentaconnect.com]
- 3. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.de [fishersci.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride
Introduction
1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is a key synthetic intermediate in the pharmaceutical industry, valued for its role as a versatile building block.[1] The piperazine moiety is a common pharmacophore, particularly in agents targeting the central nervous system.[2] Achieving a high yield and purity of this compound is crucial for downstream applications. However, the synthesis, which typically involves the N-alkylation of 4-isopropylpiperazine, is fraught with challenges, including di-alkylation, difficult purification, and product instability.
This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals. It offers in-depth troubleshooting strategies, detailed experimental protocols, and an exploration of the chemical principles governing the optimization of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1-(2-Chloroethyl)-4-isopropylpiperazine?
A1: The most common method is the direct N-alkylation of 4-isopropylpiperazine with a two-carbon electrophile, such as 1-bromo-2-chloroethane or 1,2-dichloroethane.[3] This is a classic bimolecular nucleophilic substitution (SN2) reaction where the secondary amine of the piperazine acts as the nucleophile.[2] The reaction requires a base to neutralize the hydrogen halide byproduct formed during the reaction.[2]
Q2: Why is the final product isolated as a dihydrochloride salt?
A2: The free base of 1-(2-Chloroethyl)-4-isopropylpiperazine is often an oil, which can be difficult to handle, purify, and store.[4] Converting it to the dihydrochloride salt serves several critical purposes:
-
Induces Crystallization: The salt form is typically a stable, crystalline solid, which is much easier to isolate via filtration and dry.[5]
-
Enhances Stability: Amine salts are generally more stable and less prone to degradation (e.g., oxidation) than their free base counterparts.[6]
-
Improves Handling: A crystalline solid has improved handling characteristics compared to a viscous oil.
-
Facilitates Purification: Recrystallization of the salt is an effective method for removing impurities.[5]
Q3: What are the most critical safety precautions when handling the reagents and product?
A3: Both the alkylating agents and the final product require careful handling.
-
Alkylating Agents (e.g., 1-bromo-2-chloroethane): These are toxic and potentially carcinogenic. Always handle them in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
-
Thionyl Chloride (alternative route): If preparing the chloroethyl group from an alcohol, thionyl chloride is often used. It is highly corrosive and reacts violently with water. Strict anhydrous conditions are necessary.[8]
-
Product: The final product is a corrosive material that can cause burns to the eyes, skin, and mucous membranes.[7] In case of fire, hazardous decomposition products like carbon oxides, nitrogen oxides, and hydrogen chloride gas can be released.[7]
-
Bases: Strong bases should be handled with care.
Q4: How should this compound be stored?
A4: To ensure long-term stability, the compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[6][9] It is hygroscopic, meaning it readily absorbs moisture from the air, which can accelerate degradation.[9] Some suppliers recommend storage at temperatures between 2-8°C.[6] It should be kept away from incompatible materials such as strong oxidizing agents and bases.[6][9]
Troubleshooting and Optimization Guide
This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying chemical principles for each recommendation.
Problem 1: Low or No Yield of the Desired Product
Potential Cause A: Insufficient Reactivity of Alkylating Agent
-
Explanation: The rate of an SN2 reaction is highly dependent on the leaving group. Iodides are better leaving groups than bromides, which are better than chlorides. If using 1,2-dichloroethane, the reaction may be sluggish.
-
Solution: Consider using 1-bromo-2-chloroethane. The bromine will be displaced preferentially, leading to a faster reaction. Adding a catalytic amount of sodium iodide (NaI) can also accelerate the reaction with a chloro-alkane via the Finkelstein reaction, where the more reactive iodo-intermediate is formed in situ.[10]
Potential Cause B: Inactive Nucleophile (Protonated Piperazine)
-
Explanation: The reaction generates one equivalent of acid (e.g., HBr or HCl). If not neutralized, this acid will protonate the nitrogen atom of the starting material, 4-isopropylpiperazine, rendering it non-nucleophilic and halting the reaction.[2]
-
Solution: Use at least two equivalents of a suitable base. An inorganic base like anhydrous potassium carbonate (K₂CO₃) is a common and effective choice.[11] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. Ensure the base is anhydrous, as water can interfere with the reaction.
Potential Cause C: Suboptimal Reaction Temperature or Solvent
-
Explanation: Many N-alkylation reactions require heating to proceed at a practical rate.[12] However, excessively high temperatures can lead to side reactions and decomposition. The solvent must also fully dissolve the reactants.
-
Solution: If the reaction is slow at room temperature, gradually increase the temperature and monitor progress by TLC or LC-MS. Common solvents for this reaction include acetonitrile, DMF, and THF.[11][12] If reagent solubility is an issue, switching to a more polar aprotic solvent like DMF can be beneficial.[12]
Problem 2: Significant Formation of 1,4-bis(2-chloroethyl)piperazine Impurity
Potential Cause: Incorrect Stoichiometry and Reaction Control
-
Explanation: After the first N-alkylation, the product, 1-(2-Chloroethyl)-4-isopropylpiperazine, still has a nucleophilic nitrogen and can react with a second molecule of the alkylating agent. This is a common problem in piperazine chemistry.[12]
-
Solutions:
-
Use Excess Piperazine: Employ a significant excess (3 to 5 equivalents) of the 4-isopropylpiperazine starting material relative to the alkylating agent. This statistically favors the mono-alkylation reaction.[12][13]
-
Slow Addition: Add the alkylating agent slowly or dropwise to the solution of piperazine and base.[12] This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second alkylation event.
-
Use a Mono-Protected Piperazine: For maximum control, though a longer route, one could start with mono-Boc-protected piperazine, perform the alkylation, and then deprotect the Boc group.[12][14]
-
The following diagram illustrates the competition between the desired mono-alkylation and the undesired di-alkylation pathway.
Caption: Reaction scheme showing desired mono-alkylation vs. side reaction.
Problem 3: Product is an Oil and Difficult to Purify
Potential Cause A: Product is in Free Base Form
-
Explanation: As mentioned in the FAQ, the free base is often a non-crystalline oil. Purification by column chromatography can be challenging due to the basicity and polarity of the compound.[13]
-
Solution: Convert the crude oil to its dihydrochloride salt. Dissolve the crude oil in a suitable solvent like isopropanol, diethyl ether, or ethyl acetate.[5] Then, add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution is acidic and precipitation is complete. The resulting solid can be collected by filtration and purified by recrystallization.[4][5]
Potential Cause B: Product Remains in Aqueous Layer During Workup
-
Explanation: During the aqueous workup, if the solution is neutral or acidic, the piperazine nitrogens will be protonated, making the product highly water-soluble.[12]
-
Solution: Before extracting with an organic solvent (like dichloromethane or ethyl acetate), ensure the aqueous layer is made basic (pH > 9) by adding a base such as sodium hydroxide or sodium carbonate solution.[5] This deprotonates the product, converting it to the free base which has much higher solubility in organic solvents.
Data Summary and Recommended Conditions
The success of the synthesis is highly dependent on the chosen parameters. The table below summarizes typical conditions and expected outcomes.
| Parameter | Condition A | Condition B | Condition C | Rationale & Expected Outcome |
| Alkylating Agent | 1,2-Dichloroethane | 1-Bromo-2-chloroethane | 1-Bromo-2-chloroethane + NaI (cat.) | Reactivity: Br > Cl. Condition B is generally faster than A. Condition C is fastest due to in situ formation of the more reactive iodo-intermediate. |
| Stoichiometry (Pip:Alkyl) | 1.1 : 1 | 3 : 1 | 5 : 1 | Increasing the excess of piperazine significantly reduces the formation of the di-alkylated byproduct. A 3:1 or 5:1 ratio is recommended for high mono-selectivity.[13] |
| Base (Equivalents) | K₂CO₃ (2.5 eq) | Triethylamine (2.5 eq) | None | A base is essential to neutralize generated acid and keep the piperazine nucleophilic.[2] K₂CO₃ is a solid, easily filtered base. Triethylamine is a liquid base. Running without a base will result in very low conversion. |
| Solvent | Acetonitrile | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Acetonitrile and THF are common choices. DMF is a more polar aprotic solvent and can be beneficial if starting materials have poor solubility.[12] |
| Temperature | Room Temp (25°C) | Reflux (e.g., 66°C for THF) | 80°C | N-alkylations often require heat.[12] Start at room temperature and increase if the reaction is slow. Monitor for byproduct formation at higher temperatures. |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Chloroethyl)-4-isopropylpiperazine (Free Base)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-isopropylpiperazine (e.g., 38.4 g, 0.3 mol, 3 eq.) and anhydrous potassium carbonate (e.g., 27.6 g, 0.2 mol, 2 eq.) in acetonitrile (200 mL).
-
Addition: Begin stirring the suspension. Slowly add 1-bromo-2-chloroethane (e.g., 14.3 g, 0.1 mol, 1 eq.) to the mixture dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the alkylating agent is consumed.
-
Workup (Initial): Cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Workup (Extraction): Dissolve the crude oil in dichloromethane (150 mL). Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
Protocol 2: Conversion to Dihydrochloride Salt and Purification
-
Salt Formation: Dissolve the crude oil from Protocol 1 in a minimal amount of cold isopropanol (e.g., 50 mL).
-
Precipitation: While stirring, add a solution of HCl in isopropanol or diethyl ether dropwise. A white precipitate will form. Continue adding the HCl solution until the mixture is acidic (test with pH paper) and no further precipitation is observed.
-
Collection: Stir the slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether or acetone to remove soluble impurities.[15]
-
Recrystallization (Optional): For higher purity, recrystallize the crude salt from a suitable solvent system, such as ethanol or a methanol/ether mixture.[5]
-
Drying: Dry the final product under vacuum to a constant weight.
The following diagram provides a visual troubleshooting workflow for common issues encountered during this synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride
Welcome to the technical support guide for 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound. As a key synthetic intermediate, ensuring its complete dissolution is critical for reaction success, analytical accuracy, and formulation development. This guide provides a series of frequently asked questions and detailed troubleshooting protocols to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of the molecule that underpin its solubility characteristics.
Q1: Why is this compound a "dihydrochloride" salt, and how does that affect its solubility?
1-(2-Chloroethyl)-4-isopropylpiperazine has two basic nitrogen atoms within its piperazine ring. In the dihydrochloride salt form, both of these nitrogens are protonated by reacting with two equivalents of hydrochloric acid (HCl). This creates a dicationic molecule with two chloride counter-ions. The presence of these formal charges makes the salt highly polar and crystalline. This high polarity is the primary reason it is readily soluble in polar protic solvents like water but exhibits very poor solubility in non-polar organic solvents.[1]
Q2: What are the general, expected solubility characteristics of this compound?
Based on its structure as a dihydrochloride salt and data from analogous compounds, the expected solubility profile is as follows:
-
Water: Freely soluble, especially in acidic water (pH < 7).[1][2]
-
Methanol & Ethanol: Slightly to moderately soluble.[2] These polar protic solvents can solvate the charged species.
-
Isopropyl Alcohol (IPA): Soluble. It is often used as a recrystallization solvent, indicating solubility at elevated temperatures.[3]
-
Acetone, Diethyl Ether, Hexanes: Sparingly soluble to insoluble.[3][4] These solvents are often used to wash the solid product, which relies on the compound's poor solubility.
Q3: I'm seeing cloudiness or precipitation when I add the compound to my buffered solution at pH 7.4. What's happening?
This is a classic pH-dependent solubility issue. The compound is most soluble at a low pH where it exists fully in its charged, protonated salt form. As the pH increases towards neutral or alkaline conditions, the nitrogen atoms on the piperazine ring begin to deprotonate. This process converts the highly soluble dicationic salt into the significantly less polar (and thus less water-soluble) free base form, which then precipitates out of the aqueous solution.[5][6]
Q4: Are there any stability concerns I should be aware of when preparing solutions?
Yes. Two primary concerns are hygroscopicity and hydrolysis.
-
Hygroscopicity: The salt form can absorb moisture from the air, which can affect weighing accuracy and long-term stability.[7] It is crucial to keep the container tightly sealed.
-
Hydrolysis: The 2-chloroethyl group is susceptible to hydrolysis, particularly in neutral or basic aqueous solutions, to form the corresponding 1-(2-hydroxyethyl)piperazine derivative.[8] This degradation is accelerated by heat. Therefore, stock solutions, especially if not strongly acidic, should be prepared fresh and stored under appropriate conditions.
Section 2: Troubleshooting Guide: Protocols & Methodologies
This section provides step-by-step experimental procedures to overcome common solubility problems.
2.1. Initial Assessment: Small-Scale Solubility Testing
Before committing a large amount of material, perform a quick screening to find a suitable solvent system.
Objective: To qualitatively determine the solubility of the compound in various common laboratory solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., Deionized Water, 0.1 M HCl, PBS pH 7.4, Ethanol, DMSO, PEG 400)
-
Small vials (e.g., 1.5 mL Eppendorf tubes or 2 mL glass vials)
-
Vortex mixer and/or sonicator
Protocol:
-
Weigh approximately 1-2 mg of the compound into each vial.
-
Add the first solvent dropwise (e.g., 100 µL increments) to the first vial.
-
After each addition, vortex vigorously for 30-60 seconds. Gentle sonication can be applied if dissolution is slow.
-
Observe the solution. Is it clear, hazy, or does solid remain?
-
Continue adding solvent up to a total volume of 1 mL. Note the approximate concentration at which the compound fully dissolves.
-
Repeat for all other solvents.
-
Let the "dissolved" solutions sit at room temperature for 1 hour and re-examine for any signs of precipitation, which would indicate marginal solubility or instability.
Data Summary Table:
| Solvent System | Expected Outcome | Key Considerations |
| Deionized Water (pH ~5-6) | Soluble | The solution will be acidic due to the nature of the salt. |
| 0.1 M HCl | Highly Soluble | This is the optimal aqueous system for maximizing solubility by preventing deprotonation. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Poorly Soluble | Expect precipitation as the pH drives the formation of the free base. |
| Ethanol / Methanol | Slightly Soluble | May require heating or sonication; solubility is limited.[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A good option for creating a concentrated organic stock solution.[] |
| Polyethylene Glycol 400 (PEG 400) | Soluble | A biocompatible co-solvent often used in formulations.[] |
2.2. Method 1: Aqueous Solubilization via pH Adjustment
This is the preferred method for preparing aqueous stock solutions for biological assays or reactions run in aqueous media. The key is to maintain a low pH.
Causality: According to Le Châtelier's principle, adding acid (H⁺ ions) to the system will shift the equilibrium towards the protonated (dicationic) form of the piperazine, which is highly water-soluble.[6] By keeping the pH well below the pKa of the piperazine nitrogens, you prevent the formation of the insoluble free base.[5]
Protocol for Preparing a 10 mM Acidic Aqueous Stock:
-
Calculation: Determine the mass of this compound needed (M.W. = 263.64 g/mol for the anhydrous form). For 10 mL of a 10 mM solution, you would need 2.64 mg.
-
Solvent Preparation: Use a solvent of 0.1 M HCl. This ensures the pH is sufficiently low.
-
Dissolution: Add the calculated mass of the compound to your target volume of 0.1 M HCl.
-
Mixing: Cap the container and vortex until all solid has dissolved. The solution should be clear and colorless. Gentle warming (to 30-40°C) can be used to speed up dissolution but is often unnecessary.
-
Sterilization (if needed): If for cell culture, sterile-filter the final solution through a 0.22 µm syringe filter compatible with acidic solutions (e.g., PVDF or PTFE).
-
Storage: Store solutions at 2-8°C for short-term use (days) or in aliquots at -20°C for longer-term storage. Always bring to room temperature and check for clarity before use.[8]
2.3. Method 2: Using Co-solvents for Concentrated Stocks
When a non-aqueous or highly concentrated stock is needed, co-solvents like DMSO are the best choice.
Causality: Co-solvents like DMSO are highly polar aprotic solvents that are miscible with water.[] They disrupt the hydrogen bonding network of water and can effectively solvate both polar and non-polar regions of a molecule, overcoming the high crystal lattice energy of the salt.[]
Protocol for Preparing a 100 mM DMSO Stock:
-
Weighing: Accurately weigh the desired amount of compound into a glass vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO.
-
Dissolution: Vortex the solution thoroughly. If needed, sonicate in a water bath for 5-10 minutes or warm gently to 40-50°C until the solid is completely dissolved.
-
Verification: Ensure the final solution is a clear, homogenous liquid with no visible particulates.
-
Storage: Store the DMSO stock tightly sealed at -20°C to prevent water absorption.
Expert Tip: When diluting a DMSO stock into an aqueous buffer for an experiment, add the DMSO stock to the buffer dropwise while vortexing. Never add aqueous buffer to the concentrated DMSO stock, as this can cause the compound to precipitate locally.
Section 3: Visualization & Workflow
Troubleshooting Workflow Diagram
This diagram provides a logical path to follow when deciding on a solubilization strategy.
Caption: Logical workflow for troubleshooting the solubility of this compound.
Section 4: Stability and Storage Recommendations
Proper handling and storage are essential to maintain the integrity of the compound and its solutions.
Solid Compound Storage:
-
Temperature: Store in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[8]
-
Moisture: The compound is hygroscopic. Keep the container tightly sealed at all times.[7]
-
Atmosphere: For maximum stability, especially for a primary standard, store under an inert atmosphere like argon or nitrogen.[8]
Solution Stability: The primary degradation pathway in aqueous solution is the hydrolysis of the C-Cl bond to a C-OH bond.
-
Effect of pH: This hydrolysis is significantly accelerated under neutral to basic conditions. Acidic solutions (pH < 4) are much more stable.
-
Effect of Temperature: Higher temperatures will increase the rate of hydrolysis. Avoid prolonged heating of solutions.
-
Recommendation: Always prepare aqueous solutions fresh for experiments. If storage is required, use a sterile, acidic (e.g., 0.1 M HCl) solution and store at 2-8°C for no more than a few days. For longer-term use, flash-freeze aliquots of a DMSO stock and store at -80°C.
Potential Degradation Products Summary: [8]
| Condition | Potential Degradation Product(s) |
| Acid/Base Hydrolysis | 1-(2-hydroxyethyl)-4-isopropylpiperazine |
| Oxidation | 1-(2-chloroethyl)-4-isopropylpiperazine N-oxide |
| Photodegradation | Radical species from C-Cl bond cleavage |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. amphray.com [amphray.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 7. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride
Welcome to the technical support center for 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, degradation pathways, and handling of this key pharmaceutical intermediate. The following information is structured in a question-and-answer format to directly address potential issues and frequently asked questions encountered during experimental work.
I. Troubleshooting Guide: Investigating Unexpected Experimental Outcomes
This section addresses specific problems that may arise during the use of this compound in your research.
Question 1: I'm observing unexpected peaks in my HPLC analysis of a reaction mixture. Could this be due to the degradation of my this compound starting material?
Answer:
Yes, the appearance of unexpected peaks is a strong indicator of starting material degradation. This compound is susceptible to degradation under various conditions, leading to the formation of impurities. The primary degradation pathways include hydrolysis and intramolecular cyclization.[1]
To troubleshoot this issue, consider the following steps:
-
Verify Starting Material Purity: Before proceeding with your reaction, it is crucial to confirm the purity of your this compound. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for this purpose.[1]
-
Analyze the Unexpected Peaks: If possible, characterize the unexpected peaks using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products. This will provide valuable insight into the specific degradation pathway that is occurring.
-
Review Reaction and Storage Conditions: Assess the conditions of your experiment and the storage of your starting material. Exposure to moisture, high temperatures, or incompatible substances like strong bases and oxidizing agents can accelerate degradation.[1][2] The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[2] Some suppliers recommend storage at 2-8°C for long-term stability.[2]
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start [label="Unexpected Peaks in HPLC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Verify Starting Material Purity (HPLC)"]; analyze_peaks [label="Characterize Unexpected Peaks (LC-MS)"]; review_conditions [label="Review Reaction & Storage Conditions"]; fresh_batch [label="Use Fresh, Properly Stored Batch"]; optimize_conditions [label="Optimize Reaction/Storage Conditions"]; end_good [label="Consistent Experimental Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_purity; check_purity -> analyze_peaks [label="Degradation Confirmed"]; check_purity -> review_conditions [label="Purity Confirmed"]; analyze_peaks -> review_conditions; review_conditions -> fresh_batch; fresh_batch -> optimize_conditions; optimize_conditions -> end_good; } caption="Workflow for troubleshooting unexpected HPLC peaks."
Question 2: My reaction yield is consistently low, and I suspect my starting material has degraded. How can I perform a forced degradation study to understand its stability?
Answer:
A forced degradation study is an essential tool to determine the intrinsic stability of this compound and identify potential degradation products.[2][3] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3]
Here is a general protocol for a forced degradation study:
Protocol: Forced Degradation Study
Objective: To identify potential degradation products of this compound under various stress conditions.[1]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).[1][4]
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat if necessary (e.g., 50-60°C).[4]
-
Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.[4]
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[1]
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 105°C) for a specified period.[1]
-
Photolytic Degradation: Expose the stock solution to UV (e.g., 254 nm) and visible light.[1]
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.[1]
| Stress Condition | Typical Reagent/Parameter | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl, heat | 1-(2-Hydroxyethyl)-4-isopropylpiperazine |
| Basic Hydrolysis | 0.1 N NaOH | Intramolecular cyclization product (bicyclic quaternary ammonium salt), 1-(2-Hydroxyethyl)-4-isopropylpiperazine |
| Oxidation | 3% H₂O₂ | N-oxides, ring-opened products |
| Thermal | 105°C (solid) | Various, depending on conditions |
| Photolytic | UV (254 nm) / Visible Light | Radical-mediated degradation products |
This table summarizes potential degradation pathways based on the chemical structure and known reactivity of similar compounds.[2]
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and properties of this compound.
Question 3: What are the primary degradation pathways for this compound?
Answer:
The main degradation pathways for this compound are driven by the reactivity of the chloroethyl side chain and the piperazine ring.[2]
-
Hydrolysis: The chloroethyl group can undergo hydrolysis to form 1-(2-hydroxyethyl)-4-isopropylpiperazine. This reaction can be catalyzed by both acidic and basic conditions.[2]
-
Intramolecular Cyclization: Under basic conditions, the molecule can undergo intramolecular cyclization to form a bicyclic quaternary ammonium salt.[2] The nitrogen of the piperazine ring can attack the carbon bearing the chlorine, forming a highly reactive aziridinium ion intermediate.[1][5]
-
Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other related compounds.[2]
-
Photodegradation: Exposure to UV or visible light can cause cleavage of the carbon-chlorine bond, generating radical intermediates that can lead to various degradation products.[2]
dot graph "Degradation_Pathways" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
main_compound [label="1-(2-Chloroethyl)-4-\nisopropylpiperazine Dihydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="Hydrolysis\n(Acid/Base)"]; cyclization [label="Intramolecular Cyclization\n(Base)"]; oxidation [label="Oxidation"]; photodegradation [label="Photodegradation\n(UV/Vis Light)"]; hydroxy_product [label="1-(2-Hydroxyethyl)-4-\nisopropylpiperazine"]; bicyclic_product [label="Bicyclic Quaternary\nAmmonium Salt"]; n_oxide_product [label="N-Oxides"]; radical_products [label="Radical-mediated\nProducts"];
main_compound -> hydrolysis; main_compound -> cyclization; main_compound -> oxidation; main_compound -> photodegradation; hydrolysis -> hydroxy_product; cyclization -> bicyclic_product; oxidation -> n_oxide_product; photodegradation -> radical_products; } caption="Predicted degradation pathways."
Question 4: What are the recommended storage conditions for this compound to ensure its stability?
Answer:
To maintain the integrity and purity of this compound, it is essential to adhere to the following storage conditions:
-
Temperature: Store in a cool, dry place.[2] For long-term stability, storage at 2-8°C is often recommended.[2]
-
Light: Protect from light by storing in a light-resistant container.[2]
-
Moisture: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Keep the container tightly sealed to prevent moisture ingress, which can accelerate hydrolytic degradation.[2]
-
Atmosphere: If possible, store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[2]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases to prevent chemical reactions that could lead to degradation.[1][2]
Question 5: What analytical techniques are suitable for analyzing this compound and its potential impurities?
Answer:
Several analytical techniques can be employed for the analysis of this compound, with the choice depending on the specific analytical need.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common method for purity assessment and quantification.[1][6] A challenge with this compound is its lack of a strong UV chromophore, which can result in low sensitivity.[6] Analysis at low wavelengths is a simpler approach for routine quality control.[6]
-
HPLC with Derivatization: To enhance UV detection sensitivity, derivatization with agents like dansyl chloride can be used.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying and quantifying volatile impurities.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products.[7]
Protocol: Example Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.[1]
Instrumentation:
-
HPLC system with a UV detector.[1]
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: To be determined based on the UV spectrum of the compound, likely at a low wavelength.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Note: This is a starting point, and method development and validation are necessary for specific applications.
References
Technical Support Center: Optimizing Reactions with 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride
Welcome to the technical support center for 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design and improve reaction yields.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the reagent's properties, handling, and core reactivity.
Q1: What is the role of the "dihydrochloride" salt, and how does it affect my reaction?
The dihydrochloride form of 1-(2-Chloroethyl)-4-isopropylpiperazine means that both nitrogen atoms of the piperazine ring are protonated, forming a salt.[1][2] This has several implications:
-
Stability and Handling: The salt form is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the free base, which can be hygroscopic or an oil.[3][4]
-
Reactivity: In its dihydrochloride form, the piperazine nitrogens are not nucleophilic. For the alkylation reaction to proceed, the amine must be deprotonated to its free base form. This is a critical step that is often a source of low yield if not handled correctly.
-
Solubility: The salt is generally soluble in water and polar protic solvents, while the free base is more soluble in organic solvents.[4] This property is crucial for designing effective extraction and purification work-ups.
Q2: What is the primary reaction mechanism for this reagent?
The reagent is an alkylating agent. The core mechanism involves the 2-chloroethyl group, which serves as an electrophilic site for nucleophilic substitution.[5] The reaction typically proceeds via an SN2 pathway where a nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol) attacks the carbon atom bonded to the chlorine, displacing the chloride leaving group.[5]
A key feature of 2-chloroethylamines is their potential to form a highly reactive aziridinium ion intermediate through intramolecular cyclization.[5] This intermediate is highly electrophilic and reacts rapidly with nucleophiles.[5]
References
Validation & Comparative
A Comparative Guide to 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride and Other Piperazine Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of a vast array of therapeutics, particularly those targeting the central nervous system. Its unique physicochemical properties and synthetic versatility allow for the fine-tuning of pharmacological profiles. This guide provides an in-depth comparison of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride with other key piperazine derivatives used in synthesis, offering insights into their reactivity, applications, and the causal factors behind experimental choices.
The Strategic Importance of the Piperazine Moiety
The piperazine ring is a prevalent structural motif in numerous biologically active molecules due to its ability to influence pharmacokinetic and pharmacodynamic properties. The two nitrogen atoms provide handles for introducing various substituents, enabling the creation of diverse chemical libraries for drug discovery. This is particularly evident in the synthesis of atypical antipsychotics like olanzapine and clozapine, where the piperazine unit is crucial for receptor interaction.
This compound: A Profile
This compound is a valuable building block for introducing a 4-isopropylpiperazin-1-yl ethyl moiety onto a nucleophile. The key reactive feature is the 2-chloroethyl group, which acts as an electrophile in nucleophilic substitution reactions.
Core Reactivity: The primary reaction pathway is N-alkylation, where a nucleophile (such as an amine, thiol, or alcohol) displaces the chloride ion. This reaction is typically performed in the presence of a base to neutralize the generated HCl and deprotonate the nucleophile, enhancing its reactivity.
The isopropyl group on the distal nitrogen atom exerts both steric and electronic effects that differentiate it from other N-substituted piperazine derivatives.
-
Electronic Effect: Alkyl groups are electron-donating, which slightly increases the electron density on the nitrogen atoms of the piperazine ring. However, studies on the pKa values of substituted piperazines show that N-alkylation generally lowers the basicity compared to the parent piperazine. For instance, the pKa values for piperazine are approximately 9.73 and 5.35, while for 1-methylpiperazine, they are slightly lower. The addition of a bulkier isopropyl group is expected to follow this trend, potentially influencing the nucleophilicity of the N1 nitrogen.
-
Steric Effect: The bulky isopropyl group can sterically hinder the approach of reactants to the N4 nitrogen, which can be advantageous in directing reactions to the N1 position if that nitrogen is unprotected. In the context of 1-(2-chloroethyl)-4-isopropylpiperazine, the N4 position is already occupied, and the steric bulk of the isopropyl group may influence the overall conformation of the molecule and its reactivity at the chloroethyl chain.
Comparative Analysis with Other Piperazine Derivatives
The choice of the N-substituent on the piperazine ring is a critical decision in a synthetic strategy, as it can significantly impact reaction outcomes. Here, we compare 1-(2-chloroethyl)-4-isopropylpiperazine with other commonly used derivatives.
Reactivity in N-Alkylation
The primary challenge in the N-alkylation of piperazine is controlling the degree of substitution to avoid the formation of undesired 1,4-disubstituted byproducts. When using 1-(2-chloroethyl)piperazine derivatives, the focus shifts to the reactivity of the chloroethyl group.
Causality in N-Alkylation Reactivity
-
N-Methyl vs. N-Isopropyl: 1-(2-Chloroethyl)-4-methylpiperazine is a commonly used analogue. The smaller methyl group presents less steric hindrance compared to the isopropyl group. This could potentially lead to faster reaction rates in some cases. However, the electronic effects are similar, with both being electron-donating.
-
N-Aryl Derivatives: In contrast, an N-aryl substituent, as seen in 1-(2-chloroethyl)-4-phenylpiperazine, has an electron-withdrawing effect, which reduces the basicity and nucleophilicity of the piperazine nitrogens. This can lead to slower N-alkylation reactions compared to N-alkyl derivatives.
-
Unsubstituted Piperazine: Using piperazine itself for N-alkylation with a chloroethylating agent presents the challenge of controlling mono- versus di-substitution. Strategies to overcome this include using a large excess of piperazine or employing a mono-protected piperazine derivative like N-Boc-piperazine.
Physicochemical Properties and Handling
The dihydrochloride salt form of 1-(2-chloroethyl)-4-isopropylpiperazine enhances its stability and makes it a crystalline solid, which is generally easier to handle and weigh than the free base, which may be an oil. The solubility of the salt form in various solvents will differ from the free base and must be considered when choosing reaction conditions. For instance, the free base is typically more soluble in nonpolar organic solvents, while the hydrochloride salt has better solubility in polar protic solvents.
| Property | 1-(2-Chloroethyl)-4-isopropylpiperazine | 1-(2-Chloroethyl)-4-methylpiperazine | 1-(2-Chloroethyl)-4-phenylpiperazine |
| Molecular Weight | 204.73 g/mol (free base) | 162.67 g/mol (free base) | 224.72 g/mol (free base) |
| Expected Basicity (pKa) | Lower than piperazine | Lower than piperazine | Significantly lower than N-alkyl derivatives |
| Steric Hindrance at N4 | Moderate | Low | Moderate |
| Reactivity of Chloroethyl Group | High | High | High (may be influenced by electronics) |
| Common Form | Dihydrochloride salt | Hydrochloride salt | Dihydrochloride salt |
Table 1: Comparative Properties of Selected Piperazine Derivatives
Experimental Protocols and Considerations
General Protocol for N-Alkylation of a Secondary Amine
This protocol is a generalized procedure that can be adapted for this compound.
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine, DIPEA) (3.0-4.0 eq, sufficient to neutralize the dihydrochloride and the HCl generated)
-
Acetonitrile or Dimethylformamide (DMF) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the secondary amine, potassium carbonate, and the solvent.
-
Stir the suspension vigorously.
-
Add this compound portion-wise to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by
A Comparative Guide to the Structure-Activity Relationship of 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride Analogs as Potential Anticancer Agents
For researchers, scientists, and drug development professionals, the piperazine scaffold represents a privileged structure in the design of novel therapeutics, particularly in oncology.[1] This guide provides an in-depth technical comparison of the structure-activity relationship (SAR) of 1-(2-chloroethyl)-4-isopropylpiperazine dihydrochloride analogs. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and evaluation, and present a framework for interpreting the resulting data.
The core of this investigation lies in understanding how modifications to the 4-position of the piperazine ring, currently occupied by an isopropyl group, influence the cytotoxic potential of the parent compound. The presence of the 2-chloroethyl group suggests a mechanism of action involving alkylation of biological macromolecules, a hallmark of many potent anticancer agents.[2]
The Pivotal Role of the 2-Chloroethyl Moiety: A Reactive Warhead
The biological activity of 1-(2-chloroethyl)-piperazine derivatives is intrinsically linked to the reactive 2-chloroethyl group. This functional group acts as a potent electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules such as DNA. The mechanism proceeds through an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This strained, three-membered ring is then susceptible to nucleophilic attack, leading to irreversible alkylation of the target molecule. This disruption of DNA replication and transcription is a key mechanism for inducing cancer cell death.
Caption: Mechanism of action of 2-chloroethylpiperazine derivatives.
Comparative Analysis of 4-Substituted Analogs: A Proposed Investigation
While direct comparative data for a series of 1-(2-chloroethyl)-4-alkylpiperazine analogs is not extensively published, we can hypothesize a structure-activity relationship based on established medicinal chemistry principles. The substituent at the 4-position of the piperazine ring can significantly influence the compound's physicochemical properties, such as lipophilicity, steric bulk, and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.
A systematic study would involve synthesizing a library of analogs where the isopropyl group is replaced with various other moieties. This will allow for a comprehensive evaluation of how these changes impact cytotoxic activity.
Proposed Analog Library
| Analog Series | Rationale for Modification | Examples of Substituents |
| Alkyl Analogs | To investigate the effect of steric bulk and lipophilicity. | Methyl, Ethyl, n-Propyl, t-Butyl, Cyclohexyl |
| Aryl Analogs | To explore the impact of aromatic interactions and electronic effects. | Phenyl, 4-Chlorophenyl, 4-Methoxyphenyl, 4-Nitrophenyl |
| Functionalized Analogs | To introduce potential new binding interactions or alter solubility. | 2-Hydroxyethyl, 2-Methoxyethyl, Benzyl |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the proposed analog library and their subsequent evaluation for cytotoxic activity.
Synthesis of 1-(2-Chloroethyl)-4-Substituted Piperazine Analogs
This is a general two-step procedure for the synthesis of the target compounds.
Caption: General synthetic workflow for analog preparation.
Step 1: Synthesis of 1-Substituted Piperazines
-
To a solution of piperazine (2 equivalents) in a suitable solvent (e.g., ethanol or acetonitrile), add the desired alkyl or aryl halide (1 equivalent).
-
Add a base such as potassium carbonate (2 equivalents) to scavenge the hydrohalic acid formed during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired 1-substituted piperazine.
Step 2: Synthesis of 1-(2-Chloroethyl)-4-Substituted Piperazine Analogs
-
Dissolve the 1-substituted piperazine (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide intermediate.
-
In a separate flask, prepare a suspension of a reducing agent such as lithium aluminum hydride (2 equivalents) in dry THF.
-
Add the amide intermediate dissolved in THF dropwise to the reducing agent suspension at 0 °C.
-
Stir the reaction mixture at room temperature or with gentle reflux until the reduction is complete.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the final 1-(2-chloroethyl)-4-substituted piperazine analog.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized piperazine analogs in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
Comparative Data Summary
The following table is a template for summarizing the cytotoxic activity of the synthesized analogs against a panel of cancer cell lines. This allows for a direct comparison of their potency and selectivity.
| Compound ID | 4-Substituent (R) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| Parent | Isopropyl | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Analog 1 | Methyl | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Analog 2 | t-Butyl | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Analog 3 | Phenyl | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Analog 4 | 4-Chlorophenyl | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Doxorubicin | (Positive Control) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Structure-Activity Relationship (SAR) Discussion
Based on the hypothetical data generated from the proposed experiments, a detailed SAR can be established. Key points to consider in the analysis include:
-
Effect of Alkyl Chain Length and Branching: Does increasing the size of the alkyl group at the 4-position enhance or diminish cytotoxic activity? How does steric hindrance from a bulky group like t-butyl affect potency?
-
Influence of Aromatic Substituents: How do electron-donating and electron-withdrawing groups on a 4-phenyl ring alter the activity? This can provide insights into the electronic requirements for optimal interaction with the biological target.
-
Correlation with Physicochemical Properties: Can a correlation be established between the lipophilicity (logP) of the analogs and their cytotoxic activity? This is crucial for understanding the drug-like properties of the compounds.
-
Selectivity: Do any of the analogs show selective cytotoxicity towards a particular cancer cell line? This is a critical factor in the development of targeted cancer therapies.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of this compound analogs as potential anticancer agents. By systematically synthesizing and evaluating a library of analogs with modifications at the 4-position, researchers can elucidate the structure-activity relationship and identify lead compounds with improved potency and selectivity. The provided protocols offer a robust starting point for these investigations, and the proposed data analysis framework will enable a thorough understanding of the therapeutic potential of this promising class of molecules.
References
A Researcher's Guide to Navigating the Selectivity Landscape of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from benchtop to potential therapeutic is paved with rigorous evaluation. A critical, yet often underestimated, aspect of this journey is the comprehensive characterization of a compound's selectivity—its propensity to interact with targets beyond its intended one. This guide provides an in-depth technical framework for conducting cross-reactivity studies on 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride, a molecule belonging to the ubiquitous and pharmacologically promiscuous piperazine class.
The piperazine scaffold is a "privileged structure" in medicinal chemistry, lauded for its favorable physicochemical properties and synthetic versatility, which has led to its incorporation into a vast number of approved drugs targeting a wide array of biological pathways. However, this very versatility presents a significant challenge: the potential for off-target interactions, which can lead to unforeseen side effects or even toxicity. Therefore, a thorough understanding of a piperazine derivative's cross-reactivity profile is not just a regulatory hurdle, but a fundamental component of robust scientific inquiry.
Given the limited publicly available data on the specific biological targets of this compound, this guide will operate under a plausible hypothesis. Based on the pharmacology of structurally related piperazine compounds, which frequently exhibit activity at dopamine receptors, we will hypothesize that the primary target of our compound of interest is the dopamine D2 receptor . This framework will allow us to construct a detailed, practical guide for a comprehensive cross-reactivity investigation, comparing our lead compound with hypothetical alternatives.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Undertaking cross-reactivity studies early in the drug discovery pipeline is a strategic imperative. It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and minimize the risk of late-stage failures. A tiered approach is often the most efficient, beginning with broad, lower-cost screening and progressing to more focused, higher-resolution assays for hits of concern.
This guide will delineate a two-tiered strategy for assessing the selectivity of this compound:
-
Tier 1: Broad Panel Screening: Initial assessment against a wide array of targets to identify potential "red flags."
-
Tier 2: Focused Selectivity and Functional Assays: In-depth characterization of interactions identified in Tier 1 to determine their potency and functional consequence.
Tier 1: Casting a Wide Net with Broad Panel Screening
The initial step is to screen this compound against a commercially available, broad cross-reactivity panel. These panels typically include a diverse set of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes known to be common off-targets for small molecules.
A recommended starting point would be a comprehensive panel that includes, but is not limited to, the following receptor families, which are frequent interactors with piperazine-containing compounds:
-
Dopamine Receptors: D1, D2, D3, D4, D5
-
Serotonin (5-HT) Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7
-
Adrenergic Receptors: α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3
-
Histamine Receptors: H1, H2, H3, H4
-
Muscarinic Acetylcholine Receptors: M1, M2, M3, M4, M5
-
Sigma Receptors: σ1, σ2
The initial screen is typically conducted at a single high concentration (e.g., 10 µM) using radioligand binding assays. The results are expressed as a percentage of inhibition of radioligand binding. A common threshold for flagging a potential interaction is >50% inhibition.
Hypothetical Tier 1 Screening Results
For the purpose of this guide, let us envision the following hypothetical results for this compound and two comparator compounds: a known selective D2 antagonist ("Comparator A") and a known "dirty" D2 antagonist with multiple off-target activities ("Comparator B").
| Target | This compound (% Inhibition @ 10 µM) | Comparator A (% Inhibition @ 10 µM) | Comparator B (% Inhibition @ 10 µM) |
| Dopamine D2 | 95% | 98% | **92 |
Comparative analysis of antihistaminic properties of piperazine derivatives
A Comparative Analysis of the Antihistaminic Properties of Piperazine Derivatives
Introduction: The Piperazine Scaffold in Histamine H1 Receptor Antagonism
The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a versatile and privileged scaffold in medicinal chemistry.[1][2] Its derivatives are a cornerstone of antihistamine therapy, representing a chemical class that has undergone significant evolution to enhance efficacy and minimize side effects.[1] This guide provides a comparative analysis of key piperazine-derived antihistamines, examining their pharmacological properties, structure-activity relationships, and the experimental methodologies used to characterize their activity.
The journey of piperazine antihistamines illustrates a classic drug development narrative: from first-generation agents like Hydroxyzine and Cyclizine, known for their potent effects but also significant sedative and anticholinergic properties, to second-generation drugs like Cetirizine and its active enantiomer, Levocetirizine.[3] This evolution was driven by a deeper understanding of the histamine H1 receptor and the desire to create more selective molecules that do not readily cross the blood-brain barrier, thereby offering relief from allergic symptoms without central nervous system depression.
This analysis is designed for researchers and drug development professionals, offering not just a comparison of these critical medicines but also an in-depth look at the scientific principles and experimental protocols that underpin their evaluation.
Mechanism of Action: From Receptor Blockade to Inverse Agonism
The primary therapeutic effect of piperazine derivatives in treating allergic conditions stems from their interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR).[4] Upon binding histamine, the H1 receptor activates the Gq/11 protein, initiating a signaling cascade through phospholipase C (PLC) that results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to increased intracellular calcium and activation of protein kinase C (PKC), ultimately causing the classic allergic responses: vasodilation, increased vascular permeability, and smooth muscle contraction.[5]
Piperazine antihistamines function as inverse agonists . Rather than simply blocking histamine from binding (competitive antagonism), they bind to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and reducing its constitutive activity.[5][6] This mechanism effectively suppresses the downstream signaling responsible for allergic symptoms.
First-generation derivatives like hydroxyzine and cyclizine also exhibit significant anticholinergic (antimuscarinic) activity , which contributes to some of their therapeutic effects (e.g., antiemetic) but is also responsible for side effects like dry mouth and blurred vision.[7][8][9] Second-generation agents were specifically designed to have high selectivity for the H1 receptor, minimizing these off-target interactions.
Comparative Pharmacological Profiles
The clinical utility of an antihistamine is defined by its potency, selectivity, onset of action, and duration of effect. The evolution from hydroxyzine to levocetirizine showcases a systematic improvement across these parameters.
| Derivative | Generation | H1 Receptor Affinity (Ki) | Key Characteristics | Common Side Effects |
| Hydroxyzine | First | High | Potent antihistaminic and anxiolytic effects.[6] | High sedation, dry mouth, tremors.[3][6] |
| Cyclizine | First | Moderate | Primarily used for nausea and motion sickness due to central anticholinergic and antiemetic effects.[7][8][9] | Drowsiness, blurred vision, psychomotor impairment.[8] |
| Cetirizine | Second | Very High | Active metabolite of hydroxyzine; low CNS penetration.[1][3] Effective once-daily dosing. | Low sedation potential (though higher than some other 2nd-gen).[3] |
| Levocetirizine | Second | Very High (approx. 2x Cetirizine) | The R-enantiomer of cetirizine; pharmacologically active component.[10] Effective at half the dose of cetirizine with rapid onset.[10] | Low sedation potential, generally well-tolerated.[11][12] |
Note: Ki values can vary between studies based on experimental conditions. The table reflects relative affinities.
Levocetirizine's superiority lies in its stereochemistry. Cetirizine is a racemic mixture of R- and S-enantiomers. Pharmacological studies revealed that the antihistaminic activity resides almost exclusively in the R-enantiomer, levocetirizine.[10] It exhibits a two-fold higher affinity for the H1 receptor and provides equivalent therapeutic effect at half the dose of cetirizine, reducing the patient's total drug exposure.[10]
Structure-Activity Relationship (SAR): A Path to Selectivity
The development from hydroxyzine to levocetirizine is a prime example of leveraging SAR to enhance a drug's therapeutic index.
-
Hydroxyzine : The parent compound, featuring a diphenylmethyl group on one piperazine nitrogen and a hydroxyethoxyethyl group on the other. Its lipophilic nature allows it to cross the blood-brain barrier, leading to sedation.
-
Cetirizine : The primary human metabolite of hydroxyzine. The terminal alcohol on the side chain is oxidized to a carboxylic acid.[1][3] This increases the molecule's polarity, significantly reducing its ability to cross the blood-brain barrier and thus lowering its sedative potential.
-
Levocetirizine : The isolation of the single, active R-enantiomer of cetirizine. This refinement eliminates the inactive S-enantiomer, leading to a more potent drug with a cleaner pharmacological profile and potentially fewer off-target effects.[10]
Experimental Methodologies for Evaluation
The characterization and comparison of antihistamines rely on a suite of standardized in vitro and in vivo/clinical assays. The protocols described below are self-validating systems designed to ensure reproducibility and accuracy.
In Vitro Protocol: Radioligand Binding Assay for H1 Receptor Affinity
This assay quantifies the affinity of a compound for the H1 receptor by measuring its ability to displace a known radiolabeled ligand.
-
Objective : To determine the equilibrium dissociation constant (Ki) of piperazine derivatives for the histamine H1 receptor.
-
Causality : The Ki value is a direct measure of a drug's binding potency at its target receptor. A lower Ki indicates higher affinity. This is foundational for comparing the intrinsic activity of different compounds.
Step-by-Step Methodology:
-
Membrane Preparation :
-
Culture and harvest cells engineered to express a high density of human H1 receptors (e.g., HEK293T or CHO cells).
-
Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in fresh buffer to a specific protein concentration (e.g., 20-40 µ g/well ).[9]
-
-
Assay Setup :
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine), and serial dilutions of the unlabeled test compound (e.g., levocetirizine).[9]
-
Controls : Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled antagonist to saturate all specific binding sites).
-
-
Incubation :
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[9]
-
-
Harvesting and Detection :
-
Terminate the reaction by rapid vacuum filtration through glass fiber filter plates. This step is critical to quickly separate the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Wash the filters rapidly with ice-cold buffer to minimize dissociation of the receptor-ligand complex.[9]
-
Allow the filters to dry, then add scintillation fluid and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test drug that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Clinical Protocol: Histamine-Induced Wheal and Flare Suppression Test
This is the gold-standard clinical pharmacology model to assess the in vivo potency, onset of action, and duration of effect of an antihistamine.
-
Objective : To measure the ability of an orally administered antihistamine to inhibit the cutaneous reaction to an intradermal histamine injection.
-
Causality : This test provides a direct, quantifiable measure of a drug's antihistaminic effect in a human subject. The wheal (swelling) is a measure of histamine's effect on vascular permeability, while the flare (redness) reflects its effect on nerve-mediated vasodilation.[13] Suppression of both endpoints indicates effective H1 receptor blockade.
Step-by-Step Methodology:
-
Subject Selection : Enroll healthy, non-allergic adult volunteers. Ensure they have abstained from any antihistamines or interacting medications for a sufficient washout period.
-
Baseline Challenge :
-
Drug Administration :
-
In a double-blind, placebo-controlled, crossover design, subjects are randomized to receive a single oral dose of the test drug (e.g., cetirizine 10mg), a comparator drug, or a placebo.[15]
-
-
Post-Dose Challenges :
-
Perform subsequent histamine challenges at predefined time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours) to assess the onset and duration of the antihistaminic effect.[15]
-
-
Measurement and Analysis :
-
At each time point, measure the wheal and flare sizes. The area is often calculated for a more precise measurement.
-
Calculate the percentage inhibition of the wheal and flare areas at each time point relative to the baseline and placebo responses.
-
The "onset of action" can be defined as the first time point at which a statistically significant suppression compared to placebo is observed.[15] The duration is the last time point where significant suppression is maintained.
-
Conclusion
The piperazine class of antihistamines provides a compelling case study in rational drug design. The progression from the broadly acting, sedative first-generation agents like hydroxyzine to the highly selective, non-sedating second-generation enantiomer, levocetirizine, highlights the successful application of medicinal chemistry principles to optimize a therapeutic scaffold. Comparative analysis, grounded in robust in vitro binding assays and clinically relevant in vivo models like the wheal and flare test, has been instrumental in quantifying these improvements. For researchers in the field, the piperazine derivatives serve as a benchmark for H1 receptor antagonist development, demonstrating a clear path toward maximizing on-target efficacy while minimizing the off-target effects that can limit a drug's clinical utility.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Urticaria: clinical efficacy of cetirizine in comparison with hydroxyzine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decoding cyclizine hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]
- 8. Cyclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. benchchem.com [benchchem.com]
- 10. droracle.ai [droracle.ai]
- 11. Comparative efficacy of cetirizine and levocetirizine in chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of the histamine-induced wheal and flare response by fexofenadine HCl 60 mg twice daily, loratadine 10 mg once daily and placebo in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride (CAS No. 314725-91-2). As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety in your laboratory.
The information herein is synthesized from authoritative safety data sheets and chemical handling guidelines to provide a comprehensive and trustworthy resource. Adherence to these protocols is critical to mitigate risks associated with this compound.
Hazard Analysis: Understanding the Risks
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.
The piperazine moiety and its derivatives can present various health risks. While specific toxicological data for this exact compound is limited, related piperazine compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
Core Protective Measures: Your First Line of Defense
A multi-layered approach to personal protection is crucial when handling this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls: Isolating the Hazard
The primary method for exposure control is to handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood. This is the most effective way to control inhalation exposure to dust or vapors.
Key Engineering Controls:
-
Chemical Fume Hood : All weighing and solution preparation activities must be conducted inside a functioning and certified chemical fume hood.
-
Eyewash Stations and Safety Showers : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of appropriate PPE is critical for preventing skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use. | To prevent skin contact and subsequent irritation. |
| Eye Protection | Chemical safety goggles in combination with a full-face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | A lab coat must be worn. For procedures with a higher risk of splashes, a chemically resistant apron is recommended. | To protect the body from accidental spills and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a chemical fume hood. If a fume hood is not available or in case of inadequate ventilation, a NIOSH/MSHA approved respirator should be worn. | To prevent inhalation of dust or aerosols which may cause respiratory irritation. |
Procedural Guidance: From Preparation to Disposal
Adherence to standardized procedures is essential for minimizing the risk of exposure. The following workflows provide step-by-step guidance for common laboratory operations involving this compound.
Donning and Doffing PPE Workflow
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Safe Handling and Preparation Protocol
-
Preparation : Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
PPE : Don all required personal protective equipment as outlined in the table above.
-
Weighing : Use a tared, sealed container for weighing to minimize dust generation. Work on a disposable absorbent pad to contain any potential spills.
-
Solution Preparation : Slowly add the solvent to the container with the pre-weighed compound within the fume hood.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Caption: Emergency Spill Response Workflow.
Detailed Spill Cleanup Steps:
-
Evacuate and Alert : Immediately evacuate the spill area and alert your supervisor and colleagues.
-
Containment : For minor spills, contain the spill using an inert absorbent material such as sand or vermiculite.
-
Collection : Carefully collect the absorbent material and spilled substance into a sealed, labeled container for hazardous waste.
-
Decontamination : Decontaminate the spill area with a suitable cleaning agent.
-
Waste Disposal : All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect all contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect liquid waste in a compatible, sealed, and labeled hazardous waste container.
-
Disposal : Dispose of all waste through your institution's hazardous waste management program in accordance with local, state, and federal regulations.
Emergency Procedures: First Aid
In case of accidental exposure, follow these first aid measures and seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.
-
Skin Contact : Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion: A Commitment to Safety
The safe handling of this compound is achievable through a thorough understanding of its hazards and the diligent application of the safety protocols outlined in this guide. By integrating these practices into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
